Fenebrutinib

Catalog No.
S002954
CAS No.
1434048-34-6
M.F
C37H44N8O4
M. Wt
664.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenebrutinib

CAS Number

1434048-34-6

Product Name

Fenebrutinib

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridinyl]amino]-6-oxo-3-pyridinyl]-2-pyridinyl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

Molecular Formula

C37H44N8O4

Molecular Weight

664.8 g/mol

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N

SMILES

Array

Synonyms

RG-7845;GDC-0853;GDC0853;GDC 0853

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Fenebrutinib is under investigation in clinical trial NCT03174041 (A Drug-Drug Interaction Study Between GDC-0853 and Midazolam, Itraconazole, Rosuvastatin, and Simvastatin).
Fenebrutinib is an orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, fenebrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
FENEBRUTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
inhibits Bruton's tyrosine kinase; structure in first source

Fenebrutinib mechanism of action BTK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Cellular Mechanism of Action

Fenebrutinib's therapeutic potential in MS stems from its ability to target two critical cell types by inhibiting the BTK enzyme.

  • Targeting B-cells: By inhibiting BTK in B-cells, this compound helps control the acute inflammation that leads to relapses in RMS [1]. This addresses the peripheral immune response.
  • Targeting Microglia: As a brain-penetrant molecule, this compound can enter the central nervous system (CNS) and inhibit BTK in microglia (the resident innate immune cells of the brain). This action is proposed to address the chronic neuroinflammation thought to drive long-term disability progression in all forms of MS [1] [2].

The following diagram illustrates the primary signaling pathways inhibited by this compound in different cell types.

G Fcγ Receptor Fcγ Receptor BTK BTK Fcγ Receptor->BTK Activates Microglia Activation\n(Cytokine release, etc.) Microglia Activation (Cytokine release, etc.) BTK->Microglia Activation\n(Cytokine release, etc.) B-Cell Activation B-Cell Activation BTK->B-Cell Activation B-Cell Receptor B-Cell Receptor B-Cell Receptor->BTK Activates This compound This compound This compound->BTK Inhibits

This compound inhibits BTK signaling in B-cells and microglia. [1] [2]

A key preclinical study provided evidence for its effect on human microglia. The research demonstrated that this compound specifically blocks the detrimental effects of microglial Fc gamma receptor (FcγR) activation, which can lead to cytokine release and neurite damage. In contrast, the study found that this compound did not significantly impact signaling pathways linked to Toll-like receptor 4 (TLR4) and NLRP3, or the process of myelin phagocytosis, indicating a targeted mechanism of action [2].

Experimental & Clinical Evidence

The dual mechanism of action is supported by robust experimental and clinical data.

Detailed Experimental Protocol: Microglial Signaling

A 2024 study characterized this compound's effects on human microglia using the following key methodology [2]:

  • In-Vitro Systems: Used primary human microglia and complex human brain cell systems, including brain organoids.
  • Stimulation: Cells were activated via the Fc gamma receptor (FcγR).
  • Intervention: Treatment with this compound.
  • Outcome Measures:
    • Functional Readouts: Measurement of cytokine and chemokine release, microglial clustering, and neurite damage in brain organoids.
    • Gene Expression Analysis: RNA sequencing to identify pathways modulated by this compound (e.g., inflammation, matrix metalloproteinase production, cholesterol metabolism).

This study confirmed that this compound blocks FcγR-mediated neuroinflammation and damage in human cells [2].

Clinical Trial Efficacy Data

Phase II and III clinical trials have demonstrated the translational success of this mechanism. The table below summarizes key efficacy outcomes.

Trial (Phase) Patient Population Key Efficacy Findings
FENopta OLE (Phase II) [3] Relapsing MS (96 weeks) Annualized Relapse Rate (ARR) of 0.06 (approx. one relapse every 17 years); 0 new T1 Gd+ brain lesions; no disability progression.
FENhance 2 (Phase III) [1] [4] Relapsing MS (96 weeks) Significantly reduced ARR compared to active control (teriflunomide).
FENtrepid (Phase III) [1] [5] Primary Progressive MS (120 weeks) Non-inferior to ocrelizumab in delaying composite confirmed disability progression; numerical benefit as early as week 24.

Metabolism and Safety Considerations

Understanding the metabolism and safety profile is crucial for drug development professionals.

  • Metabolism: In vitro studies using rat liver microsomes indicate that this compound is highly susceptible to metabolism by CYP450 enzymes, primarily CYP3A4 [6]. The proposed metabolic reactions include hydroxylation, oxidation, N-dealkylation, and N-oxidation, with the piperazine ring being a particularly vulnerable site [6].
  • Safety: The most common adverse events in clinical trials include COVID-19, urinary tract infection, and pharyngitis [3]. A notable safety observation has been elevations in liver enzymes (ALT) [3] [4]. In March 2024, the FDA placed a clinical hold on its development in the U.S. due to concerns about liver injury, though the safety profile in subsequent Phase III trials was reported as consistent with previous studies [7] [1] [4].

References

Fenebrutinib pharmacokinetics and absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic parameters of this compound, derived from population pharmacokinetic (popPK) modeling and in vitro studies [1] [2].

Parameter Value / Description Source / Context
Molecular Weight 664.8 g/mol In vitro data [1]
logP 3.3 Measured [1]
pKa pKa1: 5.0, pKa2: 3.7 (diprotic base) In vitro data [1]
Plasma Protein Binding (fu,p) 0.197 (19.7% unbound) Measured [1]
Blood-to-Plasma Ratio (B/P) 0.61 Measured [1]
Primary Clearance Pathway Hepatic metabolism, predominantly via CYP3A4 [1] In vitro and clinical data
popPK Model Structure 3-compartment model with linear elimination and a flexible absorption transit compartment model [2] Phase 1 and Phase 2 data in healthy subjects and RA patients
Apparent Clearance (CL/F) 52% higher in healthy subjects compared to patients with Rheumatoid Arthritis (RA) [2] Population PK analysis
Half-life (t1/2) 4 to 10 hours [3] Phase 1 single and multiple ascending dose studies

ADME Processes of this compound

A deep understanding of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for predicting its behavior in the body.

  • Absorption: this compound is administered orally. Its absorption is described by a flexible absorption transit compartment model in popPK analyses [2]. A mechanistic absorption PBPK model using the ADAM (Advanced Dissolution, Absorption, and Metabolism) model accounts for its pH-dependent solubility and predicted dissolution profile. Its human jejunum effective permeability (Peff, man) was predicted from Madin-Darby Canine Kidney (MDCK) cell assays [1].
  • Distribution: this compound exhibits multi-compartmental kinetics. A popPK model best describes its profile using a 3-compartment model [2]. For PBPK modeling, a minimal PBPK model with a single adjusting compartment (SAC) was used to capture its multiphasic profile. The volume of distribution at steady-state (Vss) was predicted using tissue composition equations [1].
  • Metabolism: In vitro and clinical data indicate that hepatic metabolism, primarily via CYP3A4, is the main clearance pathway for this compound [1]. It has been identified as a sensitive CYP3A substrate [1].
  • Excretion: The parent drug is largely eliminated through metabolism, with minor renal clearance contributing to its elimination profile [1].

Drug-Drug Interactions and Transporter Role

This compound's DDI profile is complex, as it is both a substrate and an inhibitor of key enzymes and transporters. The table below summarizes its interaction potential as a perpetrator [3].

Interaction Target In Vitro Inhibition Clinical DDI Observation (with probe substrates) Mechanistic Conclusion
CYP3A Time-dependent inhibitor (TDI) [3] ~2-fold increase in Midazolam AUC [3] Clinical inhibitor of CYP3A [3]
BCRP IC50 = 9.40 μM [3] ~2.7-fold increase in Rosuvastatin AUC; Cmax increase larger than AUC [1] [3] Primary cause of Rosuvastatin DDI is intestinal BCRP inhibition [1] [3]
OATP1B IC50 = 19.7 μM (OATP1B1), 7.15 μM (OATP1B3) [3] Increase in Rosuvastatin and Simvastatin exposure [3] Not a clinical OATP1B inhibitor (based on endogenous biomarker data) [3]

A pivotal approach to understanding these complex DDIs was the use of the endogenous biomarkers coproporphyrin I (CP-I) and CP-III. Despite in vitro data showing OATP1B inhibition, this compound administration caused no change in CP-I or CP-III plasma levels in clinical studies. This key finding demonstrated that the observed clinical DDIs with statins were caused primarily by inhibition of CYP3A and BCRP, rather than OATP1B [3].

Furthermore, a unique DDI was observed when this compound was co-administered with itraconazole (a strong CYP3A inhibitor). Contrary to expectations, itraconazole decreased this compound's Cmax while increasing its AUC. A PBPK model incorporating the effect of drug-excipient complexation revealed that hydroxypropyl-β-cyclodextrin (H-β-CD), an excipient in the itraconazole solution, complexed with this compound in the gut, delaying its absorption and rationalizing the unexpected PK profile [1].

Experimental Protocols for Key Assays

The following methodologies are critical for evaluating this compound's pharmacokinetic and interaction properties.

  • In Vitro Transporter Inhibition Assay [3]

    • System: Uptake assays in transfected cell lines (e.g., HEK293, MDCKII).
    • Probe Substrates: ß-estradiol 17-(ß-D-glucuronide) (E217ßG) for OATP1B1; cholecystokinin-8 (CCK-8) for OATP1B3.
    • Procedure: Incubate cells with probe substrate and varying concentrations of this compound. Measure intracellular accumulation of the probe over time.
    • Analysis: Calculate IC50 values from concentration-dependent inhibition curves.
  • In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI) [3]

    • System: Human liver microsomes (HLM).
    • Reversible Inhibition: Co-incubate HLM with CYP probe substrates (e.g., midazolam for CYP3A) and this compound. Measure metabolite formation.
    • Time-Dependent Inhibition: Pre-incubate HLM with fenebrutubicin (with and without NADPH) before adding the probe substrate. A shift in IC50 after pre-incubation indicates TDI.
    • Analysis: Determine TDI kinetic parameters (kinact, KI).
  • Clinical DDI Study with Endogenous Biomarkers [3]

    • Design: Multiple-dose, crossover or sequential study in healthy subjects.
    • Procedure: Administer this compound (e.g., 200 mg BID) and measure plasma levels of probe drugs (e.g., midazolam, rosuvastatin) and endogenous biomarkers (CP-I, CP-III) with and without this compound co-administration.
    • Bioanalysis: Use LC-MS/MS to quantify drug and biomarker concentrations.
    • PK Analysis: Calculate geometric mean ratios (GMRs) for AUC and Cmax to assess DDI magnitude.

Model-Informed Drug Development

Model-informed approaches have been central to this compound's development strategy [2].

  • Population PK (popPK) Modeling: A popPK model was developed using data from healthy subjects and RA patients. This model identified that healthy subjects had a 52% higher apparent clearance than patients, a critical factor for dose selection [2].
  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: A full PBPK model was built and verified against clinical data. It was used prospectively to predict DDI magnitude and retrospectively to rationalize complex observations, such as the itraconazole DDI, by incorporating the drug-excipient complexation effect [1].
  • Exposure-Response (E-R) Analysis: In a Phase 2 RA study, E-R analyses for efficacy endpoints (ACR20, ACR50, ACR70, DAS28) modeled the this compound effect using an Emax model. The analysis showed that an efficacy plateau was achieved within the exposure range of the Phase 2 trial [2].

The workflow below illustrates how these components are integrated in a PBPK-based MIDD approach for this compound.

fenebrutinib_pbpk_midd in_vitro In Vitro & Preclinical Data pbpk_model PBPK Model Development in_vitro->pbpk_model clinical_phase1 Clinical Phase I PK Data clinical_phase1->pbpk_model prospective Prospective DDI Prediction pbpk_model->prospective clinical_ddi Clinical DDI Study Data prospective->clinical_ddi rationalization Model Retrospective Analysis clinical_ddi->rationalization Unexpected DDI results biomarker Endogenous Biomarker (CP-I) biomarker->rationalization Confirms mechanism mechanistic Mechanistic Understanding informed Model-Informed Decisions mechanistic->informed Propose dosing & labeling rationalization->mechanistic e.g., Excipient effect

PBPK Model-Informed Drug Development Workflow for this compound [1] [3]

Key Signaling Pathways and Experimental Workflows

This compound is a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a crucial component in signaling cascades following B-cell antigen receptor (BCR) activation in B cells and Fcγ receptor (FcγR) in myeloid cells [2]. Inhibition of BTK can thus modulate both B-cell and myeloid cell functions, which is the rationale for its use in autoimmune diseases [2].

The diagram below outlines the logical workflow for assessing complex DDIs using a combination of clinical probes and endogenous biomarkers.

Workflow for Mechanistic Assessment of Complex DDIs [3]

References

Fenebrutinib role in B-cell and myeloid cell inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual Inhibition

Fenebrutinib's potential in MS stems from its capacity to simultaneously target two key pathological processes: peripheral inflammation driven by B-cells and compartmentalized inflammation within the CNS driven by microglia [1] [2]. The following diagram illustrates the key signaling pathways inhibited by this compound in B-cells and microglia.

Key signaling pathways inhibited by this compound in B-cells and microglia.

B-Cell Inhibition
  • Pathway: this compound inhibits signaling through the B-Cell Receptor (BCR) [1] [2].
  • Role in MS: BCR activation leads to B-cell proliferation, maturation, and production of pro-inflammatory cytokines. These activated B-cells can traffic to the CNS and contribute to acute inflammatory relapse biology [1].
  • Effect of Inhibition: By blocking BTK in this pathway, this compound reduces the activation and inflammatory capacity of B-cells, targeting the peripheral driver of MS relapses [2].
Microglia Inhibition
  • Pathway: this compound specifically blocks signaling through the Fc gamma Receptor (FcγR) in human microglia [2].
  • Role in MS: In the CNS, IgG autoantibodies can bind to FcγRs on microglia, triggering a pro-inflammatory response. This includes the release of cytokines and chemokines, microglial clustering, and damage to neuronal processes, which is associated with chronic, compartmentalized inflammation and disease progression [1] [2].
  • Effect of Inhibition: this compound dampens this damaging microglial activity. Notably, research indicates it does not significantly impact other innate immune pathways in human microglia, such as Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling, nor does it affect myelin phagocytosis. This suggests a targeted effect on the FcγR pathway [2].

Key Experimental Evidence & Protocols

The following table summarizes the design and key findings from pivotal clinical trials and a central preclinical study.

Study Name / Type Design & Methodology Key Efficacy Findings Safety Findings

| Phase II FENopta Trial (NCT05119569) [3] | Design: 12-week double-blind, placebo-controlled, 109 RMS patients. Primary Endpoint: Number of new T1-Gd+ brain lesions at weeks 4, 8, 12. Extension: Open-label extension (OLE) to 192 weeks. | 12-week: Significant reduction in new T1-Gd+ and new/enlarging T2 lesions vs. placebo [3]. 96-week OLE: Annualized Relapse Rate (ARR) of 0.06 (≈1 relapse/17 years); no disability progression; zero new T1-Gd+ lesions [4] [5]. | Consistent with prior studies. Most common AEs: COVID-19 (10%), UTI (10%). Serious AEs in 2% of patients; one case of elevated liver enzymes resolved after discontinuation [4] [5]. | | Phase III FENhance 2 (RMS) [6] [7] | Design: 96-week, randomized, double-blind, double-dummy, active-comparator (teriflunomide). Primary Endpoint: Annualized Relapse Rate (ARR). | Significantly reduced ARR compared to teriflunomide [6] [7]. | Consistent safety profile; liver safety consistent with earlier studies [6] [7]. | | Phase III FENtrepid (PPMS) [6] [7] | Design: 120-week, randomized, double-blind, double-dummy, active-comparator (ocrelizumab). Primary Endpoint: Confirmed disability progression. | Non-inferior to ocrelizumab in delaying disability progression, with benefits seen as early as week 24 [6] [7]. | Consistent safety profile; liver safety consistent with earlier studies [6] [7]. | | Preclinical Study (Human Microglia) [2] | Models: Human iPSC-derived microglia, brain tricultures (neurons, astrocytes, microglia), immunocompetent human brain organoids. Stimuli: FcγR activation. Assays: Cytokine/chemokine measurement, imaging for cell clustering/neurite damage, RNA sequencing. | Blocked FcγR-induced cytokine release, microglial clustering, and neurite damage. No major impact on TLR4/NLRP3 signaling or myelin phagocytosis [2]. | N/A (Preclinical) |

Conclusion and Future Directions

This compound represents a significant advancement in the MS therapeutic landscape. Its unique profile as a reversible, dual-targeting, and CNS-penetrant BTK inhibitor allows it to address both the acute relapses and the chronic progression of the disease [1]. The positive Phase III results across both relapsing and primary progressive MS confirm its potential to become a first-in-class oral high-efficacy therapy for the entire MS spectrum [6] [7].

Regulatory submissions to health authorities are expected following the completion of the ongoing Phase III program [7]. A key consideration for developers and regulators will be the management of liver safety, which led to a temporary clinical hold in the U.S. in 2024, though the profile has been manageable in trials [8].

References

Fenebrutinib pharmacodynamics biomarker changes

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Changes & Clinical Outcomes

The pharmacodynamic effects of fenebrutinib are quantified through clinical, radiological, and soluble biomarkers across Phase II and III studies. The table below summarizes the key efficacy and biomarker data.

Biomarker / Outcome Study Phase & Duration Result with this compound Significance / Comparator
Annualized Relapse Rate (ARR) Phase II OLE (96 weeks) [1] [2] 0.06 Equates to ~1 relapse every 17 years [1] [2]
T1 Gadolinium-Enhancing (T1-Gd+) Lesions Phase II OLE (96 weeks) [1] [2] [3] 0 lesions detected Markers of active inflammation; indicates suppression of focal inflammatory activity [1] [3]
New/Enlarging T2 Lesions (annualized rate) Phase II OLE (96 weeks) [1] [2] 0.34 (switched from placebo group) Decreased from 6.72 at end of 12-week double-blind period [1] [2]
Neurofilament Light Chain (NfL) Phase II OLE (96 weeks) [3] Decreased to healthy donor range Blood/CSF biomarker of neuroaxonal injury; reduction indicates reduced neuronal damage [3]
Disability Progression (EDSS) Phase II OLE (96 weeks) [1] [2] [3] No progression observed Measured by Expanded Disability Status Scale (EDSS) [1] [3]
Relapse Reduction (ARR) in RMS Phase III (FENhance 2, ≥96 weeks) [4] [5] Significantly reduced ARR Active comparator: teriflunomide [4] [5]
Disability Progression in PPMS Phase III (FENtrepid, ≥120 weeks) [4] [5] Non-inferior to ocrelizumab Primary endpoint: time to onset of composite confirmed disability progression (cCDP12) [4] [5]

Experimental Protocols & Methodologies

The key findings on this compound's pharmacodynamics are derived from a structured clinical development program. Here are the detailed methodologies for the core studies.

  • Study Designs: The FENopta study was a Phase II, randomized, double-blind, placebo-controlled trial over 12 weeks, with an optional open-label extension (OLE) up to 192 weeks [1] [2] [6]. The pivotal FENhance 1 & 2 (RMS) and FENtrepid (PPMS) are Phase III, multicenter, randomized, double-blind, double-dummy, parallel-group studies [4] [5].
  • Patient Populations: FENopta enrolled 109 adults (18-55 years) with Relapsing Multiple Sclerosis (RMS) [1] [2]. The Phase III programs have larger cohorts: FENhance 1 & 2 include 1,497 RMS patients, and FENtrepid includes 985 PPMS patients [4] [5].
  • Key Biomarker Assessment Methods:
    • MRI Analysis: The primary endpoint for FENopta was the total number of new T1-Gd+ lesions on brain MRI scans at weeks 4, 8, and 12 [1] [2]. Secondary MRI endpoints included the number of new or enlarging T2-weighted lesions [1] [2].
    • Clinical Disability Assessment: Disability progression was measured using the Expanded Disability Status Scale (EDSS), confirmed over 12 or 24 weeks (CDP12/CDP24). The FENtrepid trial in PPMS uses a composite endpoint (cCDP) that also incorporates the timed 25-foot walk (T25FW) and the nine-hole peg test (9HPT) for a more sensitive measure [4] [5].
    • Soluble Biomarkers: An optional sub-study in FENopta involved collecting cerebrospinal fluid (CSF) to measure drug levels and biomarkers of neuronal injury, such as Neurofilament Light Chain (NfL) [1] [3].

Mechanism of Action & Signaling Pathways

This compound is an oral, reversible, and non-covalent inhibitor of Bruton’s Tyrosine Kinase (BTK). Its key pharmacodynamic property is its ability to cross the blood-brain barrier and exert dual inhibition on both peripheral and central nervous system (CNS) compartments of inflammation [4] [5] [7].

The following diagram illustrates the proposed mechanism of this compound in multiple sclerosis, highlighting the dual inhibition of peripheral B cells and CNS-resident microglia.

fenebrutinib_mechanism cluster_peripheral Peripheral Compartment cluster_cns Central Nervous System (CNS) BCR B Cell Receptor (BCR) Activation BTK_B BTK in B Cells BCR->BTK_B B_Effects B Cell Activation, Proliferation, & Migration to CNS BTK_B->B_Effects Clinical_Relapses ↓ Acute Relapses (Reduced T1-Gd+ lesions) B_Effects->Clinical_Relapses Leads to Microglia Microglia Activation BTK_M BTK in Microglia Microglia->BTK_M M_Effects Chronic Neuroinflammation & Neurodegeneration BTK_M->M_Effects Disability ↓ Chronic Disability Progression (Reduced T2 lesion burden, ↓ NfL) M_Effects->Disability Leads to Fene This compound (Oral BTK Inhibitor) Fene->BTK_B Inhibits Fene->BTK_M Inhibits & Crosses BBB

This dual mechanism of action allows this compound to potentially address both the acute inflammatory relapses driven by peripheral B cells and the chronic, smoldering disability progression linked to compartmentalized inflammation within the CNS [4] [7].

Conclusion

References

Metabolic Pathways and Bioactivation of the Piperazine Ring

Author: Smolecule Technical Support Team. Date: February 2026

The core metabolic events involving fenebrutinib's piperazine ring are hydroxylation and subsequent dehydration, which lead to bioactivation [1]. The table below summarizes the characterized reactive intermediates and adducts stemming from this process.

Reactive Intermediate Trapping Agent Used Number of Adducts Identified Key Proposed Metabolic Steps on Piperazine Ring
Iminium ions Potassium Cyanide (KCN) 4 [1] Hydroxylation followed by dehydration (loss of water) [1].
6-iminopyridin-3(6H)-one Glutathione (GSH) 5 [1] N-dealkylation and hydroxylation of the adjacent pyridine ring [1].
Aldehyde Methoxylamine 6 [1] Oxidation of the hydroxymethyl group on the pyridine moiety (not on the piperazine ring itself) [1].

The following diagram illustrates the primary bioactivation pathway for the formation of iminium intermediates from the piperazine ring.

G FBB This compound (FBB) Hydroxylated Hydroxylated Metabolite (on piperazine ring) FBB->Hydroxylated CYP450 Enzymes (Hydroxylation) Iminium Iminium Intermediate (Unstable, Reactive) Hydroxylated->Iminium Dehydration CyanideAdduct Cyanide Adduct (Stable for analysis) Iminium->CyanideAdduct Trapping with KCN

Bioactivation pathway of the piperazine ring to iminium ions.

Experimental Protocols for Investigation

The characterization of these pathways relied on specific in vitro and in silico methods.

In Vitro Metabolic Incubation and Analysis

The core experimental workflow for identifying metabolites and reactive intermediates involved the following steps [1]:

  • Incubation System: this compound was incubated with rat liver microsomes (RLM), which provide the necessary CYP450 enzymes for metabolic reactions.
  • Trapping Reactive Intermediates: To capture short-lived reactive species, trapping agents were added to the incubation mixture:
    • Potassium Cyanide (KCN) to trap iminium ions.
    • Glutathione (GSH) to trap 6-iminopyridin-3(6H)-one and other electrophiles.
    • Methoxylamine to trap aldehyde intermediates.
  • Analysis via LC-MS/MS: The metabolites and stable adducts were separated and characterized using Liquid Chromatography coupled to an Ion Trap Mass Spectrometer (LC-ITMS). The use of MS3 fragmentation was critical for providing detailed structural information of the metabolites and adducts [1].
In Silico Prediction Software

Computational tools were used to predict metabolic soft spots and structural alerts:

  • Software Used: StarDrop (WhichP450 module) and DEREK [1].
  • Application: The piperazine ring in this compound, along with other sites like the oxetane ring, was predicted to be highly labile to metabolism, primarily by the CYP3A4 enzyme [1]. DEREK analysis also flagged the structural motif containing the piperazine and adjacent pyridine ring for potential HERG channel inhibition [1].

Key Takeaways for Drug Development

  • Bioactivation Liability: The piperazine ring in this compound is a confirmed site of bioactivation, generating multiple reactive intermediates [1].
  • Metabolic Stability: this compound has high intrinsic clearance and a short in vitro half-life, classified as a high-extraction-ratio drug primarily metabolized by CYP3A4 [2] [3].
  • Strategic Considerations: This metabolic profile suggests that future drug discovery efforts aimed at modifying the piperazine ring or its surrounding structure could lead to new compounds with improved metabolic stability and reduced potential for bioactivation-related adverse effects [1].

References

Fenebrutinib iminium ion formation pathway

Author: Smolecule Technical Support Team. Date: February 2026

The Iminium Ion Bioactivation Pathway

The bioactivation of fenebrutinib to iminium ions is proposed to occur specifically on its piperazine ring. The pathway involves initial enzymatic hydroxylation, followed by dehydration to form unstable, electrophilic iminium intermediates. These reactive species were identified experimentally by trapping them with potassium cyanide (KCN) to form stable cyano-adducts for analysis [1] [2].

The diagram below illustrates this proposed bioactivation pathway.

G compound This compound (FBB) CYP CYP450 Enzyme (esp. CYP3A4) compound->CYP Hydroxylation hydroxylated Hydroxylated Metabolite (on piperazine ring) H2O Dehydration (-H₂O) hydroxylated->H2O iminium Unstable Iminium Ion (Electrophilic Intermediate) KCN_trap KCN Trapping iminium->KCN_trap Nucleophilic Capture cyano_adduct Stable Cyanide Adduct (e.g., M11/KCN, m/z 620.3) CYP->hydroxylated H2O->iminium KCN_trap->cyano_adduct

This pathway is part of a broader metabolic profile for this compound. The table below summarizes the different types of metabolites and reactive intermediates that have been characterized.

Metabolite/Adduct Type Key Structural Feature Involved Number Identified Primary Trapping Agent
Phase I Metabolites [1] [2] Piperazine ring, Pyridine ring, Oxetane ring 10 N/A
Iminium Ion Intermediates [1] [2] Piperazine ring 4 Potassium Cyanide (KCN)
Aldehyde Intermediates [1] [2] Hydroxymethyl group on Pyridine 6 Methoxylamine
Iminoquinone Intermediates [1] [2] Pyridine ring 5 Glutathione (GSH)

Experimental Protocol for Identification

The following methodology, based on the research, details how the iminium ion pathway was characterized in vitro [1] [2].

  • Step 1: In Silico Prediction

    • Software: StarDrop WhichP450 module.
    • Action: The composite site lability (CSL) value for this compound was calculated to be 0.9917, predicting it is highly susceptible to metabolism, primarily by the CYP3A4 isoform. The piperazine ring was identified as a labile site.
  • Step 2: In Vitro Incubation

    • System: Rat Liver Microsomes (RLM).
    • Incubation Conditions: this compound was incubated with RLM in the presence of a NADPH-regenerating system to enable CYP450 activity.
    • Trapping Agent: Potassium cyanide (KCN, 1.0 mM) was added to the incubation mixture to trap the transient iminium ions.
  • Step 3: Analysis and Characterization

    • Technique: Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS).
    • Process: The stable cyanide-adducts formed were separated by LC and analyzed using MS³ scanning. This multi-stage fragmentation allowed for the detailed structural characterization of the adducts, confirming their origin from the piperazine ring of this compound.

Quantitative Metabolic Stability Data

Beyond reactive metabolite formation, this compound exhibits high metabolic lability, as shown by the following quantitative stability parameters from a separate UPLC-MS/MS study [3].

Metabolic Stability Parameter Value
In vitro Half-life (T₁/₂) 13.93 minutes
Intrinsic Clearance (CLint) 58.21 mL/min/kg

This high clearance and short half-life indicate that this compound is rapidly metabolized in the liver [3], which is consistent with the extensive formation of metabolites and reactive intermediates.

Clinical and Preclinical Context

  • Safety Profile: The formation of 15 different reactive intermediates (including iminium ions, aldehydes, and iminoquinones) is proposed as a potential mechanistic explanation for this compound's observed adverse effects, such as elevated liver enzymes (alanine aminotransferase elevation) [1] [3]. It is important to note that recent Phase III clinical results from November 2025 report that "liver safety was consistent with previous this compound studies," suggesting this toxicity is manageable [4] [5].

  • Mechanism of Action: this compound is an investigational, reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. It is brain-penetrant and designed to inhibit both B-cell and microglial activation, which is relevant for treating multiple sclerosis (MS) [4] [6]. Its high metabolic lability is a distinct pharmacokinetic consideration from its primary therapeutic mechanism.

  • Recent Clinical Status: As of late 2025, this compound has reported positive Phase III results in both relapsing and primary progressive MS. Regulatory submissions are anticipated after the readout of a second Phase III RMS study in the first half of 2026 [4] [5].

References

Experimental Workflow for Fenebrutinib Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the complete experimental workflow for identifying fenebrutinib metabolites and reactive intermediates using LC-ITMS.

workflow Start Start: this compound Metabolite ID InSilico In Silico Prediction Start->InSilico InVitro In Vitro Incubation with RLM/HLM InSilico->InVitro Guides experimental design SamplePrep Sample Preparation & Analysis InVitro->SamplePrep Metabolite mixture DataAnalysis Data Analysis & Structural Elucidation SamplePrep->DataAnalysis LC-ITMS data Results Results & Reporting DataAnalysis->Results Identified metabolites & pathways

This compound LC-ITMS Analytical Methodology

The following protocols detail the specific methodologies for this compound metabolite identification using LC-Ion Trap Mass Spectrometry (LC-ITMS).

Sample Preparation and Incubation Protocols

1. In Vitro Metabolic Incubation System

  • Liver Microsomes: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) at 20 mg/mL concentration [1] [2]
  • Incubation Conditions: this compound incubated with RLMs/HLMs in appropriate buffer system
  • Trapping Agents: Potassium cyanide (KCN) for iminium ions, glutathione (GSH) for 6-iminopyridin-3(6H)-one intermediates, methoxylamine for aldehyde intermediates [1]
  • Control Samples: Include appropriate controls without substrate or without enzymes

2. Sample Processing Protocol

  • Protein Precipitation: Using acetonitrile (ACN) for protein removal [2]
  • Extraction Efficiency: Monitor recovery rates through internal standard methods
  • Storage Conditions: Process immediately or store at -80°C until analysis to maintain metabolite stability
LC-ITMS Instrumentation and Parameters

1. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (specific dimensions optimized for separation) [2]
  • Mobile Phase: Binary system with aqueous phase (0.1% formic acid in H₂O, pH 3.2) and organic phase (acetonitrile) [2]
  • Gradient: Isocratic or gradient elution optimized for this compound and metabolites
  • Flow Rate: Typically 0.2-0.4 mL/min for optimal separation
  • Injection Volume: 5-20 μL based on detection sensitivity requirements

2. Ion Trap Mass Spectrometry Parameters

  • Ionization Mode: Positive electrospray ionization (ESI+) [1] [2]
  • Scan Modes: Full scan MS, MS², and MS³ for structural elucidation [1]
  • Mass Range: m/z 100-1000 for comprehensive metabolite coverage
  • Collision Energy: Optimized for this compound fragmentation pattern
  • Drying Gas: Nitrogen as drying gas for mobile phase droplets [2]
  • Collision Gas: Argon (99.99%) for fragmentation in TQD mass analyzer [2]

Experimental Results and Metabolite Identification

This compound Metabolites and Reactive Intermediates

Table 1: Phase I Metabolites of this compound Identified by LC-ITMS

Metabolite ID Retention Time (min) m/z Value Structural Modification Proposed Metabolic Reaction
M1 18.4 494.3 Hydroxylation + N-dealkylation Piperazine ring metabolism [1]
M2-M10 Various Various Multiple modifications Hydroxylation, oxidation, N-dealkylation, N-oxidation [1]

Table 2: Reactive Intermediate Adducts of this compound

Adduct Type Trapping Agent Example Adduct (m/z) Reactive Intermediate Captured Metabolic Activation Site
Cyanide adducts KCN M11/KCN (620.3) Iminium ions Piperazine ring [1]
GSH conjugates Glutathione M15/GSH (799.3) 6-Iminopyridin-3(6H)-one Pyridine ring [1]
Methoxylamine Methoxylamine Multiple adducts Aldehyde intermediates Hydroxymethyl group oxidation [1]

Metabolic Pathways and Bioactivation Mechanisms

The diagram below illustrates the key metabolic pathways and bioactivation mechanisms of this compound identified through LC-ITMS analysis.

metabolism FBB This compound (FBB) m/z 665 Phase1 Phase I Metabolism CYP450 Enzymes FBB->Phase1 Piperazine Piperazine Ring Metabolism Phase1->Piperazine Pyridine Pyridine Ring Metabolism Phase1->Pyridine Hydroxymethyl Hydroxymethyl Group Oxidation Phase1->Hydroxymethyl Intermediates Reactive Intermediates Formation Trapped Trapped Adducts LC-ITMS Analysis Iminium Iminium Ions Piperazine->Iminium N-dealkylation + Hydroxylation Iminoquinone Iminoquinone Pyridine->Iminoquinone N-dealkylation + Hydroxylation Aldehyde Aldehyde Hydroxymethyl->Aldehyde Oxidation Iminium->Trapped KCN trapping Iminoquinone->Trapped GSH trapping Aldehyde->Trapped Methoxylamine trapping

Key Analytical Insights

  • Metabolic Soft Spots: The piperazine ring represents the most vulnerable site for metabolic transformations, with CYP3A4 as the primary enzyme responsible for this compound metabolism [1] [2]
  • Bioactivation Potential: this compound undergoes significant bioactivation to 15 different reactive intermediates, which may explain its observed adverse effects including elevated liver enzymes [1]
  • Structural Alerts: The piperazine moiety and adjacent pyridine ring present structural alerts for potential hERG channel inhibition, as predicted by DEREK software [1]
  • Comprehensive Coverage: The LC-ITMS methodology with MS³ capability successfully characterized ten phase I metabolites, four cyanide adducts, five GSH adducts, and six methoxylamine adducts [1]

References

how to measure fenebrutinib concentrations in cerebrospinal fluid

Author: Smolecule Technical Support Team. Date: February 2026

CSF Concentration Data from Clinical Studies

The table below summarizes the key findings from clinical studies that have successfully measured fenebrutinib levels in human CSF:

Study / Trial Phase Dosing Regimen CSF Sampling Time Mean CSF Concentration (ng/mL) Significance / Interpretation
Phase II FENopta Study (subgroup) [1] 200 mg, twice daily for 12 weeks After 12 weeks of continuous treatment 43.1 ng/mL Confirms this compound is CNS-penetrant; concentration is sufficient for target engagement based on preclinical IC90 estimates [1].
Non-Human Primate (NHP) Study [2] 10 mg/kg, single daily oral dose Not specified (crossover study) 12.9 ng/mL (kp,uu CSF=0.15) Provided an estimate of CSF exposure; however, the study concluded this level was below the estimated IC90 for target inhibition [2].

Experimental Workflow for CSF Analysis

The following diagram outlines the high-level workflow for assessing this compound's CNS penetration in a clinical trial, based on the methodologies used in the FENopta study [1] [3].

fenebrutinib_workflow A Patient Cohort (Adults with Relapsing MS) B Intervention Oral this compound 200 mg, Twice Daily A->B C Treatment Duration 12 Weeks B->C D CSF Sample Collection (Lumbar Puncture) C->D E Bioanalysis (LC-MS/MS presumed) D->E F Data Output Quantitative CSF Drug Concentration E->F G Interpretation Confirm CNS Penetrance & Compare to Preclinical IC90 F->G

Workflow Steps:

  • Patient Cohort: The study enrolled adults (aged 18-55) with relapsing multiple sclerosis (RMS) [3]. Participants entering the optional CSF substudy constituted a smaller subgroup (e.g., n=11 in one report) [1].
  • Intervention & Duration: Patients received a fixed oral dose of 200 mg this compound twice daily for a continuous period of 12 weeks [3].
  • CSF Sample Collection: CSF was collected via lumbar puncture. In the FENopta substudy, sampling occurred after 12 weeks of continuous dosing to measure steady-state concentrations [1].
  • Bioanalysis: The specific analytical technique is not explicitly detailed in the public releases. However, the measurement of small molecule drug concentrations in biological matrices like CSF is typically performed using highly sensitive and specific methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Data Output & Interpretation: The quantitative result (e.g., 43.1 ng/mL) is interpreted in the context of preclinical data. Researchers compare the achieved CSF concentration to the half-maximal (IC50) or 90% inhibitory (IC90) concentration required to block BTK activity in cellular assays to confirm target engagement is feasible [1].

Key Mechanistic Insights and Significance

The ability to measure this compound in the CSF is critical because it provides direct evidence for its proposed mechanism of action in multiple sclerosis.

  • Dual Inhibition: this compound is designed to be a dual inhibitor, targeting not only B-cells in the periphery but also microglia (the resident innate immune cells of the brain) [4] [5].
  • Overcoming the Blood-Brain Barrier (BBB): To modulate the activity of microglia and CNS-compartmentalized B-cells, a therapeutic molecule must cross the BBB [6]. The measured CSF concentration is a key pharmacodynamic marker that confirms the drug reaches its intended site of action within the CNS.
  • Functional Evidence: A 2024 preclinical study demonstrated that at concentrations achievable in the CNS, this compound can block specific human microglial signaling pathways (such as those activated by Fcγ receptors) that are relevant to MS pathology [5]. This links the pharmacokinetic data (CSF concentration) to a pharmacodynamic response (modulation of microglial function).

A Note on Protocol Details

The publicly available sources, such as clinical trial registries, press releases, and published papers, confirm that CSF concentration was measured and report the resultant data. However, they do not contain the granular, step-by-step Application Notes or Protocols used in the laboratory for the bioanalysis itself. These detailed methodologies—covering sample preparation, specific LC-MS/MS parameters, calibration standards, and validation data—are typically proprietary and are held by the sponsor (Genentech/Roche) or described in internal, non-public documents.

Conclusion

For laboratory scientists aiming to establish their own bioanalytical method, the recommended path is to develop a sensitive LC-MS/MS assay, as this is the industry standard for the quantitative determination of small molecule drugs in biological fluids.

References

Fenebrutinib clinical trial design relapsing multiple sclerosis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Program Design

The fenebrutinib Phase III clinical development program for RMS consists of two pivotal, similarly-designed trials: FENhance 1 (NCT04586010) and FENhance 2 (NCT04586023) [1] [2]. The design of these studies is summarized in the table below.

Trial Feature FENhance 1 & 2 (RMS) Design
Clinical Phase Phase III [1]
Study Design Multicenter, randomized, double-blind, double-dummy, parallel-group [1] [2]
Patient Population Adult patients (18-55 years) with Relapsing Multiple Sclerosis (RMS). EDSS score ≤ 5.5. Required relapse activity or presence of active brain lesions [3].
Sample Size ~1,497 patients across both studies [1] [2]
Randomization 1:1 to this compound or active comparator [1]

| Intervention Groups | - Experimental: Oral this compound twice a day + placebo matched to teriflunomide once a day [1] [3].

  • Active Comparator: Oral teriflunomide once a day + placebo matched to this compound twice a day [1] [3]. | | Treatment Duration | At least 96 weeks (double-blind period) [1] | | Primary Endpoint | Annualized Relapse Rate (ARR) over the treatment period [1] [2] | | Key Secondary Endpoints | Time to onset of:
  • Composite 24-week confirmed disability progression (cCDP24)
  • 12-week confirmed disability progression (CDP12)
  • 24-week confirmed disability progression (CDP24) [1] | | Follow-up/Extension | Optional Open-Label Extension (OLE) where all patients receive this compound [1] [3] |

Mechanistic Rationale & Experimental Models

This compound is an investigational oral, reversible, and non-covalent inhibitor of Bruton’s tyrosine kinase (BTK) [1] [4]. Its design as a non-covalent inhibitor contributes to high potency and selectivity, and its pharmacokinetic profile allows it to cross the blood-brain barrier (BBB) [1] [4]. This dual ability to target peripheral inflammation and compartmentalized inflammation within the central nervous system (CNS) is a key differentiator.

The following diagram illustrates the dual mechanism of action of this compound, targeting both peripheral B cells and CNS-resident microglia.

G cluster_peripheral Peripheral Compartment cluster_central Central Nervous System (CNS) This compound This compound BCR B Cell Receptor (BCR) Signaling This compound->BCR FcgR Fcγ Receptor (FcγR) Signaling This compound->FcgR BloodBrainBarrier Blood-Brain Barrier This compound->BloodBrainBarrier Crosses B_Cell B Cell B_Cell->BCR Outcome1 Reduced: - B cell activation - Pro-inflammatory cytokine release BCR->Outcome1 Microglia Microglia Microglia->FcgR Outcome2 Blocked: - Detrimental microglial activation - Cytokine/Chemokine release - Neurite damage FcgR->Outcome2 IgG Autoantibodies (IgG) IgG->FcgR

Recent preclinical studies have characterized the pharmacological effects of this compound in human microglia and complex human brain cell systems, including brain tricultures and immunocompetent human brain organoids (IMHBOs) [4]. The experimental workflow for these key mechanistic studies is outlined below.

G cluster_model1 Model 1: Brain Triculture cluster_model2 Model 2: Immunocompetent Human Brain Organoids (IMHBOs) cluster_stimulus Apply Stimulus cluster_assay Functional & Molecular Assays Start Human iPSC-Derived Cells M1_A Coat plates with polyglycerol amine & laminin Start->M1_A M2_A Neural Stem Cell (NSC) Culture Start->M2_A M1_B Seed iAstrocytes & iNGN2-induced neurons M1_A->M1_B M1_C Plate iMicroglia M1_B->M1_C M1_D Mature culture (15 days) M1_C->M1_D Treatment Apply Treatment: This compound or Vehicle M1_D->Treatment M2_B Generate IMHBOs M2_A->M2_B M2_B->Treatment Stimulus FcγR Activation Treatment->Stimulus A1 Cytokine/Chemokine Release (ELISA) Stimulus->A1 A2 Microglial Morphology & Clustering (Imaging) Stimulus->A2 A3 Neurite Damage Analysis (High-content imaging) Stimulus->A3 A4 Gene Expression (RNA-seq) Stimulus->A4 Results Key Finding: this compound blocks deleterious FcγR-mediated effects in human microglia A1->Results A2->Results A3->Results A4->Results

Efficacy and Safety Data Summary

The following table consolidates the key efficacy and safety findings from the this compound clinical trials in RMS and the related PPMS trial, which provides context for its effect on progression.

Parameter FENhance 2 (RMS) Results FENtrepid (PPMS) Results Phase II FENopta OLE (RMS) Results
Primary Endpoint Significantly reduced ARR vs. teriflunomide (at least 96 weeks) [1] [2] Non-inferior to ocrelizumab in delaying cCDP12 (at least 120 weeks); numerical benefit as early as week 24 [1] [2] N/A (Open-Label Extension)

| Key Efficacy Metrics | N/A (Full data pending) | N/A (Full data pending) | - ARR: 0.04 [5]

  • Relapse-free patients: 96% at week 48 [5]
  • NEDA-3: 89.6% [5] | | MRI Outcomes | N/A (Full data pending) | N/A (Full data pending) | - T1 Gd+ lesion-free: 99% [5]
  • New/enlarging T2 lesion rate: 0.13-0.16 [5] | | Disability Impact | Key secondary endpoint (cCDP24, CDP12/24) [1] | Primary outcome met (delay in disability progression) [1] | Mean EDSS change: 0.0 from baseline to week 48 [5] | | Safety Profile | Liver safety consistent with previous studies; no new major concerns [1] [6] | Liver safety consistent with previous studies [1] | Favorable; one serious AE (UTI/nephrolithiasis); one ALT elevation that resolved after treatment stop [5] |

Conclusion and Development Status

The Phase III results for this compound demonstrate its potential to become a first-in-class, high-efficacy oral treatment for both relapsing and primary progressive forms of MS [1] [2]. Its unique, reversible, non-covalent BTK inhibition and demonstrated ability to penetrate the CNS address key unmet needs by targeting both acute relapses and chronic disability progression.

The second RMS trial, FENhance 1, is expected to read out in the first half of 2026. Following this, Roche plans to consolidate data from the entire program for submission to global regulatory authorities [1] [7] [6]. If approved, this compound could significantly reshape the MS treatment landscape.

References

Fenebrutinib Phase III Clinical Trial Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The Phase III clinical development program for fenebrutinib in Multiple Sclerosis (MS) comprises three pivotal studies investigating its efficacy in different forms of the disease [1] [2].

Study Name Clinical Phase Patient Population Sample Size Treatment Arms & Dosing Regimen Treatment Duration Primary Endpoint(s)

| FENhance 1 & 2 [1] [2] | Phase III | Relapsing Multiple Sclerosis (RMS) | ~1,497 total (across two trials) | 1: this compound 200 mg orally twice daily + Teriflunomide-matching placebo once daily. 2: Teriflunomide 14 mg orally once daily + this compound-matching placebo twice daily. | At least 96 weeks | Annualized Relapse Rate (ARR) [1] [2]. | | FENtrepid [1] [2] [3] | Phase III | Primary Progressive Multiple Sclerosis (PPMS) | 985 | 1: this compound 200 mg orally twice daily + Ocrelizumab-matching placebo infusion every 6 months. 2: Ocrelizumab 600 mg IV infusion every 6 months + this compound-matching placebo twice daily. | At least 120 weeks | Time to onset of 12-week Composite Confirmed Disability Progression (cCDP12) [1] [2]. |

Key Efficacy and Safety Outcomes

The following table summarizes the top-line efficacy and safety results from the recent Phase III trial readouts.

Outcome Measure FENhance 2 (RMS) vs. Teriflunomide FENtrepid (PPMS) vs. Ocrelizumab Supporting Phase II FENopta Data (RMS)
Primary Endpoint Significantly reduced Annualized Relapse Rate (ARR) [1] [2]. Met primary endpoint; this compound was non-inferior in delaying composite confirmed disability progression [1] [2] [4]. N/A

| Key Efficacy Results | N/A | A numerical benefit for this compound was observed as early as Week 24 and lasted throughout the observation period [1] [2] [5]. | At 96 weeks in the Open-Label Extension (OLE): • ARR of 0.06 (approx. one relapse every 17 years) [6]. • Zero new T1 gadolinium-enhancing (T1-Gd+) lesions detected [6]. • No observed disability progression (EDSS) [6]. | | Safety Profile | Liver safety was consistent with previous this compound studies. Additional data is under evaluation [1] [2]. | Liver safety was consistent with previous this compound studies [1] [2]. | Safety profile consistent with previous studies. Most common AEs (≥5%): COVID-19 (10%), UTI (10%), pharyngitis (6%), respiratory tract infection (5%). Asymptomatic, reversible liver enzyme elevations were observed [6] [7]. |

Experimental Protocol & Workflow

The following diagram illustrates the design of the Phase III FENtrepid trial, which is representative of the double-blind, double-dummy methodology used across the this compound Phase III program [1] [3].

G A Screening Period (Up to 6 weeks) B Randomization (1:1) A->B C Group A (n=~492) B->C D Group B (n=~493) B->D E This compound 200 mg Oral, Twice Daily C->E F Ocrelizumab-matching Placebo IV C->F G Ocrelizumab 600 mg IV Infusion, Every 6 Months D->G H This compound-matching Placebo Oral, Twice Daily D->H I Double-Blind Treatment Period (≥120 weeks) E->I F->I G->I H->I J Primary Endpoint Assessment: Time to 12-week Composite CDP I->J K Optional Open-Label Extension (OLE) Phase J->K

Diagram Title: Phase III FENtrepid Trial Design for PPMS

Mechanism of Action and Scientific Rationale

This compound's dosing regimen is designed to support its unique dual mechanism of action, which is illustrated in the pathway diagram below.

G A Oral Administration of This compound (200 mg BID) B Systemic Circulation A->B C Blood-Brain Barrier (BBB) B->C E Peripheral Action (Targets B Cells) B->E D Central Nervous System (CNS) C->D F Central Action (Targets Microglia) D->F G Inhibition of Bruton's Tyrosine Kinase (BTK) E->G F->G H Reduced acute inflammation • Control of relapses • Reduced ARR G->H I Reduced chronic inflammation • Addressing smoldering disease • Slowing disability progression G->I J Therapeutic Goal: Comprehensive MS Care H->J I->J

Diagram Title: this compound's Dual Mechanism of Action in MS

This compound is an oral, reversible, and non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor [1] [7]. Its optimized pharmacokinetic profile allows it to act both peripherally and centrally [1] [2]:

  • Peripheral B-Cell Inhibition: By inhibiting BTK in B-cells, this compound helps control the acute inflammation that is responsible for clinical relapses in RMS [1].
  • Central Microglia Inhibition: As a CNS-penetrant molecule, this compound crosses the blood-brain barrier to inhibit BTK inside the brain. This action on microglia (resident immune cells of the CNS) addresses the chronic smoldering inflammation thought to be a key driver of long-term disability progression in all forms of MS, including PPMS [1] [2] [5].

This dual inhibition underpins the potential of this compound to reduce both disease activity and disability progression, addressing a key unmet need in MS treatment [1].

Conclusion

The robust Phase III program for this compound demonstrates a consistent and well-tolerated dosing regimen of 200 mg orally, twice daily, across both relapsing and primary progressive forms of MS. The dual mechanism of action, targeting both peripheral B-cells and central microglia, provides a strong scientific rationale for its efficacy in reducing relapses and slowing disability progression. The research community eagerly awaits the full data presentations and the results of the second RMS trial, FENhance 1, expected in the first half of 2026 [1] [2] [8].

References

Comprehensive Application Notes and Protocols: Investigating Fenebrutinib Metabolism and Bioactivation Using Trapping Agents

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Fenebrutinib (FBB), an orally available Bruton's tyrosine kinase inhibitor currently in Phase III clinical trials for B-cell malignancies and autoimmune disorders, undergoes extensive metabolism that can generate reactive intermediates capable of causing adverse effects. This document provides detailed methodologies for characterizing FBB metabolites and trapping reactive species using potassium cyanide (KCN) and glutathione (GSH). The protocols leverage LC-MS/MS with MS³ capability to identify and characterize unstable electrophilic intermediates through their stable adducts, enabling early assessment of bioactivation potential in drug development.

Introduction

This compound represents a promising therapeutic agent for B-cell tumors and autoimmune conditions but has been associated with adverse effects including nausea, vomiting, bleeding, and elevated liver enzymes [1]. These toxicities may stem from metabolic bioactivation where reactive electrophilic intermediates form during hepatic metabolism. These intermediates can covalently bind to cellular macromolecules, potentially leading to direct organ damage or immune-mediated toxicity [2].

Trapping experiments using nucleophilic agents such as KCN and GSH provide a robust approach to characterizing these reactive intermediates. KCN specifically traps iminium ions, while GSH conjugates with various electrophiles including iminoquinone species [1]. This application note details standardized protocols for conducting these trapping studies, enabling reliable detection and characterization of reactive metabolites during early drug development stages.

Materials and Equipment

Chemical Reagents
  • This compound (reference standard)
  • Potassium cyanide (KCN)
  • Reduced glutathione (GSH)
  • NADPH (β-nicotinamide adenine dinucleotide phosphate)
  • Rat liver microsomes (RLMs) or human liver microsomes (HLMs)
  • Magnesium chloride (MgCl₂)
  • Potassium phosphate buffer
  • Acetonitrile, methanol, formic acid (LC-MS grade)
  • Water (LC-MS grade)
Equipment and Software
  • HPLC system with binary pump and autosampler
  • Ion trap mass spectrometer with electrospray ionization
  • Analytical column: C18 column (e.g., 150 × 2.1 mm, 1.8 μm)
  • StarDrop WhichP450 module
  • DEREK software for toxicity prediction

Experimental Protocols

In Silico Prediction of Metabolic Soft Spots and Structural Alerts

Purpose: To predict susceptible sites of metabolism and potential toxicity using computational tools.

Procedure:

  • Metabolic Site Prediction:

    • Import FBB structure into StarDrop software
    • Use the WhichP450 module to generate a composite site liability (CSL) value
    • Identify labile sites with respect to metabolism by CYP450 isoforms
    • Note particularly vulnerable regions: oxetane ring (C46, C47, C49), pyridine ring methyl group (C22), and terminal molecular end (C39-43) [1]
  • Toxicity Prediction:

    • Analyze FBB structure using DEREK software
    • Identify structural alerts for toxicity, particularly focusing on piperazine moiety and adjacent pyridine ring for potential hERG channel inhibition [1]
Microsomal Incubation with Trapping Agents

Purpose: To generate and trap reactive metabolites of FBB using liver microsomes.

Procedure:

  • Preparation of Incubation Mixture:

    • Combine the following in potassium phosphate buffer (0.1 M, pH 7.4):
      • Liver microsomes (0.5-1.0 mg protein/mL)
      • FBB (10-50 μM)
      • Trapping agent (1 mM GSH or 1 mM KCN)
      • MgCl₂ (5-10 mM)
    • Pre-incubate at 37°C for 5 minutes [1] [3]
  • Reaction Initiation and Termination:

    • Start reaction by adding NADPH (1-2 mM)
    • Incubate at 37°C for 60-90 minutes with gentle shaking
    • Terminate reaction by adding ice-cold acetonitrile (equal volume)
    • Vortex mix and centrifuge at 14,000 × g for 15 minutes
    • Collect supernatant for LC-MS analysis [1]
LC-MS/MS Analysis with MS³ Capability

Purpose: To separate, detect, and characterize FBB metabolites and trapped adducts.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 (150 × 2.1 mm, 1.8 μm)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 100% B over 15-25 minutes
    • Flow rate: 0.2-0.3 mL/min
    • Column temperature: 35-40°C
    • Injection volume: 5-10 μL [1]
  • Mass Spectrometry Parameters:

    • Ionization mode: Positive electrospray ionization
    • Spray voltage: 4.0 kV
    • Capillary temperature: 230°C
    • Sheath gas flow: 30-40 arbitrary units
    • Scan range: m/z 150-1000
    • Data-dependent acquisition: MS² and MS³ on top fragments
    • Collision energy: 30-40 eV for fragmentation [1]

Results and Data Interpretation

This compound Fragmentation Pattern

FBB (m/z 665) displays a characteristic fragmentation pattern that serves as a reference for metabolite identification:

  • Primary fragment: m/z 647 (loss of water)
  • MS³ fragments from m/z 647: m/z 629.1, 617.2, 534.1, 491.1, 473.1, 443, 399, and 281.9 [1]
Trapped Adduct Profiles

Table 1: Summary of this compound Metabolites and Trapped Adducts

Analysis Type Number Identified Key Examples Mass Observations Proposed Bioactivation Pathway
Phase I Metabolites 10 M1 (m/z 494.3) Hydroxylation + N-dealkylation CYP450-mediated oxidation
KCN Adducts 4 M11/KCN (m/z 620.3) Cyanide addition to iminium Piperazine ring iminium ion
GSH Adducts 5 M15/GSH (m/z 799.3) GSH conjugation to iminoquinone Pyridine ring iminoquinone
Methoxylamine Adducts 6 Not specified Aldehyde trapping Oxidation of hydroxymethyl pyridine
Bioactivation Pathways

The experimental data reveal three primary bioactivation pathways for FBB:

  • Iminium Ion Formation: N-dealkylation followed by hydroxylation of the piperazine ring generates iminium intermediates trapped by KCN [1]

  • Aldehyde Formation: Oxidation of the hydroxymethyl group on the pyridine moiety yields reactive aldehydes trapped by methoxylamine

  • Iminoquinone Formation: N-dealkylation and hydroxylation of the pyridine ring produce iminoquinone reactive intermediates trapped by GSH [1]

G cluster_0 Bioactivation Pathways This compound This compound CYP450 CYP450 This compound->CYP450 Metabolic Activation PhaseI_Metabolites PhaseI_Metabolites CYP450->PhaseI_Metabolites Hydroxylation N-dealkylation Oxidation Piperazine_Activation Piperazine Ring Activation PhaseI_Metabolites->Piperazine_Activation Pyridine_Activation Pyridine Ring Activation PhaseI_Metabolites->Pyridine_Activation Hydroxymethyl_Activation Hydroxymethyl Group Activation PhaseI_Metabolites->Hydroxymethyl_Activation Iminium_Intermediate Iminium_Intermediate Piperazine_Activation->Iminium_Intermediate Dehydration Iminoquinone_Intermediate Iminoquinone_Intermediate Pyridine_Activation->Iminoquinone_Intermediate Oxidation Aldehyde_Intermediate Aldehyde_Intermediate Hydroxymethyl_Activation->Aldehyde_Intermediate Oxidation KCN_Adduct KCN_Adduct Iminium_Intermediate->KCN_Adduct Trapping GSH_Adduct GSH_Adduct Iminoquinone_Intermediate->GSH_Adduct Trapping Methoxylamine_Adduct Methoxylamine_Adduct Aldehyde_Intermediate->Methoxylamine_Adduct Trapping

Figure 1: Bioactivation pathways of this compound and trapping mechanisms. This compound undergoes CYP450-mediated metabolism to form Phase I metabolites that can further bioactivate through three primary pathways, each generating distinct reactive intermediates that are trapped by specific nucleophilic agents.

Data Analysis and Structural Elucidation

Interpretation of Trapped Adducts

KCN Adduct Analysis:

  • M11/KCN adduct (m/z 620.3) elutes at 16.94 minutes
  • Characteristic fragments: m/z 525.2, 457.1, 347.5, 267.8
  • Represents iminium ion formation on piperazine ring [1]

GSH Adduct Analysis:

  • M15/GSH adduct (m/z 799.3) elutes at 17.3 minutes
  • Primary fragment: m/z 739 (loss of trimethylene oxide ring)
  • MS³ fragments: m/z 725.3, 699.4, 609.2, 454.8, 252.6
  • Indicates iminoquinone formation on pyridine ring [1]
Workflow for Metabolite Identification

G cluster_1 Metabolite Identification Strategy Sample_Preparation Sample_Preparation LC_MS_Analysis LC_MS_Analysis Sample_Preparation->LC_MS_Analysis Microsomal Incubation Data_Processing Data_Processing LC_MS_Analysis->Data_Processing MS² & MS³ Acquisition Parent_Compound Parent Ion Analysis (m/z 665 for FBB) Data_Processing->Parent_Compound MS2_Fragmentation MS² Fragmentation (Characteristic Pattern) Parent_Compound->MS2_Fragmentation Metabolite_Detection Metabolite Detection (Mass Shift Analysis) MS2_Fragmentation->Metabolite_Detection Adduct_Confirmation Adduct Confirmation (Fragmentation Pattern) Metabolite_Detection->Adduct_Confirmation Structural_Elucidation Structural Elucidation (Site of Metabolism) Adduct_Confirmation->Structural_Elucidation Final_Report Final_Report Structural_Elucidation->Final_Report

Figure 2: Workflow for comprehensive metabolite identification using LC-MS/MS with MS³ capability. The process begins with sample preparation and progresses through sequential stages of mass spectrometric analysis and data interpretation to elucidate metabolite structures.

Troubleshooting and Quality Control

Common Issues and Solutions

Table 2: Troubleshooting Guide for this compound Trapping Experiments

Problem Potential Cause Solution
Low adduct signal Insufficient microsomal activity Verify NADPH freshness; check microsome viability
Poor chromatographic separation Column degradation or inappropriate gradient Recondition/replace column; optimize gradient
High background noise Trapping agent interference Include controls without substrate; optimize trapping agent concentration
Inconsistent fragmentation Incorrect collision energy Perform collision energy optimization for each adduct
Weak MS³ signals Low precursor ion abundance Increase injection concentration; use longer accumulation times
Quality Control Measures
  • System Suitability:

    • Verify FBB fragmentation pattern before sample analysis
    • Confirm retention time reproducibility (±0.2 minutes)
  • Control Experiments:

    • Include negative controls without NADPH
    • Include controls without trapping agents
    • Process blanks to identify background signals
  • Data Validation:

    • Ensure MS³ fragmentation confirms proposed structures
    • Correlate observed metabolites with in silico predictions

Conclusion

The combination of KCN and GSH trapping experiments with LC-MS/MS analysis provides a powerful approach for identifying reactive intermediates in this compound metabolism. The detection of 15 distinct reactive intermediates derived from FBB and its phase I metabolites highlights the significant bioactivation potential of this compound [1].

These protocols enable researchers to:

  • Identify specific bioactivation pathways
  • Characterize reactive intermediate structures
  • Assess potential toxicity risks early in drug development
  • Guide structural modifications to minimize metabolic activation

The comprehensive characterization of FBB metabolism and bioactivation pathways facilitates the design of next-generation BTK inhibitors with improved safety profiles, ultimately reducing the risk of idiosyncratic drug reactions in clinical use.

References

Experimental Findings from Fenebrutinib Microglia Studies

Author: Smolecule Technical Support Team. Date: February 2026

The key findings and methodological descriptions from relevant research are summarized in the table below.

Aspect Description from Literature
General Objective Characterize pharmacological/functional properties of fenebrutinib in human microglia and complex human brain cell systems [1].
Cell Models Used Human iPSC-derived microglia (iMicroglia), brain tricultures (with astrocytes/neurons), immunocompetent human brain organoids (IMHBOs) [1].
Key Pathway Targeted Fc gamma receptor (FcγR) activation pathway [1].
Treatment & Stimulation Microglia pre-treated with this compound, then stimulated. Specific stimulants not fully detailed in available excerpts.
Functional Readouts Cytokine/chemokine release, microglial clustering, neurite damage in brain tricultures/organoids [1].
Molecular Readouts Gene expression analysis (RNA sequencing); pathways: inflammation, matrix metalloproteinase production, cholesterol metabolism [1].
Pathways Unaffected TLR4 signaling, NLRP3 inflammasome signaling, myelin phagocytosis [1].
Comparative Potency One dissertation suggests this compound required high concentrations to exert effects on microglia vs. other BTK inhibitors [2].

Conceptual Experimental Workflow

Based on the described methods [1], the general workflow for assessing this compound's effect on human microglia can be conceptualized as follows. Please note that specific details like cell seeding density, exact compound concentrations, and stimulation durations are not fully specified in the available sources.

G cluster_a 1. Cell Model Preparation cluster_b 2. Experimental Treatment cluster_c 3. Assay & Analysis A1 Differentiate hiPSCs into Microglia (iMG) A2 Culture in Complex Models: Tricultures or Organoids A1->A2 B1 Pre-treatment with This compound A2->B1 B2 Stimulation via Fcγ Receptor B1->B2 C1 Functional Assays: - Cytokine Release - Morphology/Clustering - Neurite Damage B2->C1 C2 Molecular Profiling: - RNA Sequencing - Pathway Analysis B2->C2 End C1->End C2->End Start Start->A1

This compound's Action on Microglial Signaling

The diagram below illustrates the specific microglial signaling pathway targeted by this compound, as identified in the research [1].

G cluster_fcr Microglial Cell Membrane cluster_downstream Downstream Effects IgG IgG Autoantibodies (in MS context) FcgR Fcγ Receptor (FcγR) IgG->FcgR BTK Bruton's Tyrosine Kinase (BTK) FcgR->BTK Activates ProInflammatory Pro-inflammatory Response BTK->ProInflammatory Signals Inhibitor This compound (BTK Inhibitor) Inhibitor->BTK Blocks Damage Neurite Damage ProInflammatory->Damage

Key Considerations for Protocol Design

When designing a protocol based on this information, consider the following points extrapolated from the literature:

  • Model Selection: The use of human iPSC-derived microglia is emphasized to enhance clinical translatability, as important differences exist between mouse and human microglia [1] [2].
  • Pathway Specificity: this compound specifically blocks microglial activation driven by Fcγ receptor signaling, but does not significantly impact pathways like TLR4 or NLRP3 [1]. Your experimental design should focus on the relevant pathway.
  • Reversibility: As a non-covalent, reversible BTK inhibitor [3] [4], this compound's binding kinetics differ from covalent inhibitors, which may influence treatment duration and washout experiments.
  • Contextual Effects: The significant effect of this compound in reducing neurite damage was observed in complex co-culture systems (tricultures, organoids), highlighting the importance of a physiologically relevant microenvironment for certain functional assays [1].

References

Application Note: Evaluating Fenebrutinib in Human Brain Organoid Models of Neuroinflammation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bruton’s tyrosine kinase (BTK) is an intracellular signaling enzyme that regulates both B-lymphocyte and myeloid cell functions, making it a promising therapeutic target for autoimmune disorders like multiple sclerosis (MS) [1]. Fenebrutinib is a potent, selective, noncovalent, reversible, and brain-penetrant BTK inhibitor currently in Phase III clinical trials for relapsing and primary progressive MS [1] [2]. A key challenge in neuroscience has been the limited translatability of rodent models, particularly for studying human-specific microglial functions [1]. This application note provides a detailed protocol for utilizing immunocompetent human brain organoids (IMHBOs) to model neuroinflammation and assess the efficacy of this compound in blocking distinct human microglial signaling pathways, specifically those activated via the Fc gamma receptor (FcγR) [1].

The integration of microglia into brain organoids is critical, as their absence can lead to overlooked inflammatory effects, as demonstrated in studies of viral infection responses where only microglia-containing organoids replicated the full scope of neural damage and the protective effects of drugs like ibuprofen [3]. The "Hi-Q" method for generating high-quantity, high-quality brain organoids ensures the reproducibility required for robust drug screening [4].

Key Experimental Findings

Recent research demonstrates that this compound specifically blocks the deleterious effects of microglial FcγR activation in human brain cell systems [1] [5]. The tables below summarize the core findings and the specific pathways investigated.

Table 1: Summary of this compound's Effects on Human Microglial Pathways

Pathway or Process Impact of this compound Observed Outcomes / Key Metrics
Fc Gamma Receptor (FcγR) Blocks (Inhibits) Reduces cytokine/chemokine release, prevents microglial clustering, reduces neurite damage [1]
Cholesterol Metabolism Modulates Gene expression changes identified [1]
Matrix Metalloproteinase (MMP) Production Modulates Gene expression changes identified [1]
Toll-like Receptor 4 (TLR4) No Significant Impact No significant effect on associated inflammatory pathways [1] [5]
NLRP3 Inflammasome No Significant Impact No significant effect on inflammasome activation [1] [5]
Myelin Phagocytosis No Significant Impact Phagocytic activity remains unchanged [1]

Table 2: Quantitative Data from Functional Assays

Assay Type System Used Key Quantitative Readouts
Cytokine/Chemokine Release Human iPSC-derived microglia, Brain tricultures Measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) via ELISA or multiplex immunoassays [1]
Microglial Clustering & Neurite Damage Brain tricultures, Immunocompetent Human Brain Organoids (IMHBOs) High-content imaging analysis of cluster size/number, neurite length quantification (e.g., via β-III-tubulin staining) [1]
Gene Expression Analysis Human iPSC-derived microglia RNA sequencing (e.g., single-cell RNA-seq) to identify pathways like inflammation, MMP production, and cholesterol metabolism [1]

Detailed Experimental Protocols

Protocol 1: Generation of High-Quantity (Hi-Q) Brain Organoids

This protocol, adapted from a Nature Communications paper, enables the reliable production of thousands of uniform brain organoids, ideal for drug screening [4].

  • Key Equipment & Reagents: Custom-designed spherical plate made of Cyclo-Olefin-Copolymer (COC) with 185 microwells (1x1mm opening, 180µm round base) per well; Neural Induction Medium; Spinner flask bioreactors; SB431542 (TGF-β inhibitor); Dorsomorphin (BMP inhibitor) [4].
  • Procedure:
    • hiPSC Dissociation: Dissociate human induced pluripotent stem cells (hiPSCs) into a single-cell suspension. A ROCK inhibitor can be used at this stage to alleviate cell death.
    • Neurosphere Formation: Seed 10,000 dissociated hiPSCs per microwell in neural induction medium. Omit the ROCK inhibitor after 24 hours to prevent ectopic stress pathways.
    • Transfer to Bioreactors: On day 5, transfer the uniform-sized, Matrigel-free neurospheres to spinner bioreactors containing 75 mL of neurosphere medium.
    • Neural Differentiation: On day 9, switch to a brain organoid differentiation medium supplemented with 5 µM SB431542 and 0.5 μM Dorsomorphin to initiate undirected neural differentiation.
    • Organoid Maturation: On day 30, switch to a brain organoid maturation medium. Culture organoids in the spinner flasks at 25 RPM for up to 150 days for long-term studies [4].
Protocol 2: Establishing Microglia-Containing Brain Tricultures

This protocol creates a complex multicellular system to study cell-cell interactions and neurite damage [1].

  • Key Equipment & Reagents: 96-well plates coated with dendritic polyglycerol amine and laminin; iCell Astrocytes (Fujifilm Cellular Dynamics); Neurogenin 2-inducible neurons (iNGN2); iCell Microglia (Fujifilm Cellular Dynamics); Neurobasal Medium supplemented with B27, GlutaMAX, BDNF, and doxycycline [1].
  • Procedure:
    • Plate Coating: Coat 96-well plates with dendritic polyglycerol amine (100 µg/mL, overnight) followed by laminin (10 µg/mL, 2 hours).
    • Seeding of Astrocytes and Neurons: On day 1, seed a co-culture of iAstrocytes (0.5×10⁴ cells/well) and iNGN2 neurons (1.5×10⁴ cells/well) in supplemented Neurobasal Medium with a ROCK inhibitor. After 1 hour, replace the medium with one lacking the ROCK inhibitor.
    • Medium Exchange: On day 3, exchange the medium with fresh supplemented Neurobasal Medium containing laminin (1 µg/mL) and the mitotic inhibitor ara-C (0.5 µM).
    • Microglia Integration: On day 5, thaw and plate iCell Microglia at 1.5×10⁴ cells/well in a 1:1 mixture of supplemented Neurobasal Medium and iCell Microglia Complete Maintenance Medium.
    • Maintenance and Treatment: Perform 50% medium exchanges on days 7, 10, and 12. The triculture is ready for experimental treatments, such as FcγR activation and this compound application, on day 15 [1].
Protocol 3: Assessing this compound Efficacy via FcγR Activation

This core protocol details how to challenge the system and test the drug's effects.

  • Key Reagents: this compound (prepare a stock solution in DMSO); Control IgG and immune complexes (e.g., aggregated IgG) to activate FcγR; Cell viability assays; ELISA kits for cytokines; RNA extraction kits [1].
  • Procedure:
    • Pre-treatment: Pre-incubate mature brain organoids or tricultures with this compound (e.g., at a range of concentrations from 1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
    • FcγR Activation: Stimulate the system by adding immune complexes or other FcγR agonists to the culture medium.
    • Incubation and Sample Collection: Incubate for 24-72 hours. Post-incubation, collect conditioned medium for cytokine analysis and lyse cells for RNA extraction and gene expression profiling.
    • Functional and Morphological Analysis:
      • Cytokine Release: Quantify levels of cytokines (e.g., IL-6, IL-1β, TNF-α) in the conditioned medium using ELISA.
      • Gene Expression: Perform RNA sequencing or RT-qPCR to analyze pathways related to inflammation, matrix metalloproteinases, and cholesterol metabolism.
      • Imaging: Fix cultures and immunostain for microglial markers (Iba1) and neuronal markers (β-III-tubulin). Use high-content imaging to quantify microglial clustering and neurite density/damage [1].

Signaling Pathways and Workflow Visualizations

The following diagrams, generated with Graphviz DOT language, illustrate the specific signaling pathway targeted by this compound and the integrated experimental workflow.

BTK Inhibitor Mechanism in Microglia

The diagram below illustrates the specific FcγR signaling pathway in microglia that is inhibited by this compound, and the pathways it does not affect.

fenebrutinib_mechanism FcR FcγR Activation BTK BTK FcR->BTK Activates MicrogliaResp Microglial Response BTK->MicrogliaResp This compound This compound This compound->BTK Inhibits Output Output: Cytokine Release, Microglial Clustering, Neurite Damage MicrogliaResp->Output TLR4 TLR4 Signaling NoEffect No Significant Impact TLR4->NoEffect NLRP3 NLRP3 Inflammasome NLRP3->NoEffect Myelin Myelin Phagocytosis Myelin->NoEffect

Integrated Experimental Workflow

This flowchart outlines the complete experimental process from organoid generation to data analysis.

experimental_workflow Start hiPSCs A Generate Neurospheres (Microwell Plate) Start->A B Differentiate & Mature (Bioreactor, ~150 days) A->B C Establish Triculture (Astrocytes + Neurons + Microglia) B->C D Pre-treatment with This compound or Vehicle C->D E Stimulate with FcγR Agonist D->E F Analysis & Readout E->F G1 • Cytokine Assay (ELISA) • Gene Expression (scRNA-seq) F->G1 Molecular G2 • Imaging (Clustering) • Neurite Damage Quantification F->G2 Morphological

Discussion and Conclusion

The data generated from these protocols demonstrates that this compound exerts a targeted inhibitory effect on human microglia by blocking FcγR-dependent signaling, which is implicated in the compartmentalized inflammation of MS [1]. This specificity is crucial, as this compound did not broadly suppress all microglial functions, leaving TLR4 signaling, NLRP3 inflammasome activation, and myelin phagocytosis intact [1] [5]. This selective mechanism of action potentially offers a refined therapeutic approach compared to broad anti-inflammatory agents.

The clinical relevance of targeting BTK in microglia is underscored by positive Phase III trial results announced in November 2025. This compound significantly reduced relapses in relapsing MS and slowed disability progression in primary progressive MS, showing non-inferiority to ocrelizumab [2]. The protocols outlined here, utilizing reproducible Hi-Q organoids and complex tricultures, provide a robust and human-relevant preclinical framework for modeling neuroinflammation and evaluating next-generation BTK inhibitors. They enable the dissection of cell-type-specific responses and the assessment of compounds designed to address chronic inflammation within the central nervous system.

References

Fenebrutinib UAS7 scoring chronic spontaneous urticaria

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Application Notes

Table 1: Key Efficacy Outcomes from the Phase 2 Trial (Cohort 2, Week 8) [1]

Endpoint Placebo This compound 50 mg QD This compound 150 mg QD This compound 200 mg BID
Change from Baseline in UAS7 (LS Mean) - -0.5 -6.4 -9.5
Patients with Well-Controlled Disease (UAS7 ≤ 6) 22% 35% 46% 57%
Patients with Complete Response (UAS7 = 0) 4% 13% 25% 39%

Table 2: Study Population and Dosing Overview [2] [1]

Parameter Details
Study Identifier NCT03137069 (ClinicalTrials.gov)
Study Design Phase 2, randomized, double-blind, placebo-controlled
Patient Population 93 adults with H1-antihistamine-refractory CSU for >6 months
Treatment Duration 8 weeks
Dosing Regimens 50 mg QD, 150 mg QD, 200 mg BID, and placebo
Concomitant Medication Stable doses of H1-antihistamines maintained
Key Inclusion Symptomatic despite H1-antihistamine treatment (up to 4x approved dose)
Efficacy Profile
  • Dose-Dependent Response: The primary endpoint was met, with significant, dose-dependent improvements in UAS7 at week 8 for the 150 mg QD and 200 mg BID doses compared to placebo. The 50 mg QD dose did not show a significant effect [2] [1].
  • Rapid Onset of Action: Near-maximal efficacy was observed as early as week 4. The reduction in UAS7 at week 4 was similar to that at week 8 for the higher doses, and the median time to a minimally important difference was 1 week for the 200 mg BID group [1].
  • Efficacy in Refractory Subpopulations: this compound demonstrated activity in patients with type IIb autoimmunity, a subgroup often associated with greater disease severity and poor response to existing therapies like omalizumab. At the highest dose, the reduction in disease activity was similar regardless of type IIb autoimmunity status [1] [3].
  • Effect on Autoantibodies: Exploratory analyses showed that this compound treatment substantially reduced levels of IgG-anti-FcεRI autoantibodies at week 8 across all dose levels compared to placebo. Greater reductions in these autoantibodies were associated with greater decreases in UAS7 scores [1] [3].
Safety and Tolerability

This compound was generally well-tolerated. The most common adverse events included urticaria, nasopharyngitis, and headache [3]. The most notable laboratory finding was:

  • Liver Transaminase Elevations: Asymptomatic, reversible Grade 2 and 3 liver transaminase elevations were observed in two patients each in the 150 mg QD and 200 mg BID groups. These elevations were not associated with clinical symptoms and resolved within 10-30 days after treatment discontinuation [2] [1].

Experimental Protocols

Protocol 1: UAS7 Assessment for Clinical Trials

The Urticaria Activity Score over 7 days (UAS7) is the gold standard for measuring disease activity in CSU clinical trials [1].

1. Principle: The UAS7 is a composite score based on the daily diary recordings of patients over seven consecutive days. It evaluates two key symptoms: hives and itch.

2. Materials and Equipment:

  • Patient eDiary or paper diary
  • UAS scoring card for patient reference

3. Procedure:

  • Patient Daily Scoring: Once daily, patients record the maximum number of hives and the maximum itch intensity over the previous 24 hours.
  • Hives Score (0-3):
    • 0 = None
    • 1 = Mild (<20 wheals/24h)
    • 2 = Moderate (20-50 wheals/24h)
    • 3 = Intense (>50 wheals/24h or large, confluent areas of wheals)
  • Itch Score (0-3):
    • 0 = None
    • 1 = Mild (present but not annoying or troublesome)
    • 2 = Moderate (troublesome but does not interfere with normal daily activity or sleep)
    • 3 = Intense (severe itch, which is sufficiently troublesome to interfere with normal daily activity or sleep)
  • Calculation: The daily scores are summed over 7 days.
    • Daily UAS = (Hives Score) + (Itch Score)
    • Weekly UAS7 (range 0-42) = Sum of 7 daily UAS scores.

4. Endpoint Definitions:

  • Well-Controlled Disease: UAS7 ≤ 6 [1]
  • Complete Response: UAS7 = 0 [1]
Protocol 2: Assessing Type IIb Autoimmunity Status

Identifying patients with type IIb autoimmunity is an exploratory endpoint to understand differential treatment responses [1].

1. Principle: Type IIb autoimmunity is characterized by the presence of functional IgG autoantibodies against FcεRI or IgE. A positive basophil histamine release assay (BHRA) is a functional marker for these autoantibodies [1].

2. Materials and Reagents:

  • Fresh blood sample from a healthy donor (basophil source)
  • Patient serum sample
  • Anti-IgE antibody (positive control)
  • Buffer (negative control)
  • Histamine ELISA kit

3. Procedure (Basophil Histamine Release Assay):

  • Basophil Preparation: Isolate basophils from the healthy donor's blood.
  • Serum Incubation: Incubate the donor basophils with the patient's serum, positive control, and negative control.
  • Stimulation: Challenge the basophils to trigger activation via the FcεRI pathway.
  • Histamine Measurement: Measure the amount of histamine released into the supernatant using ELISA.
  • Interpretation: A sample is considered BHRA+ if the patient's serum induces histamine release significantly above the level of the negative control, indicating the presence of functional, mast cell/basophil-activating autoantibodies [1].

Mechanistic and Trial Workflow

fenebrutinib_mechanism Autoantibodies IgG-autoanti-FcεRI/IgE FcεRI FcεRI Receptor Autoantibodies->FcεRI Binds BTK BTK Activation FcεRI->BTK Signals via MastCell Mast Cell Degranulation BTK->MastCell Symptoms Histamine Release ↑ Cytokines (Wheals & Itch) MastCell->Symptoms This compound This compound This compound->BTK Inhibits

Diagram 1: this compound's dual mechanism of action in CSU. By inhibiting Bruton's Tyrosine Kinase (BTK), this compound disrupts the FcεRI signaling pathway in mast cells, preventing degranulation and symptom generation. It may also reduce the production of pathogenic autoantibodies by targeting BTK in B cells [1] [3].

trial_design Screened Patient Screening (H1-Antihistamine Refractory CSU) Randomized Randomized (n=93) Screened->Randomized PBO Placebo (n=23) Randomized->PBO F50 This compound 50 mg QD (n=23) Randomized->F50 F150 This compound 150 mg QD (n=24) Randomized->F150 F200 This compound 200 mg BID (n=23) Randomized->F200 Treatment 8-Week Treatment Period + Stable H1-Antihistamines PBO->Treatment F50->Treatment F150->Treatment F200->Treatment Assessment Primary Assessment: Δ UAS7 at Week 8 Treatment->Assessment FollowUp 4-Week Safety Follow-up Assessment->FollowUp

Diagram 2: Simplified workflow of the Phase 2 clinical trial design for this compound in CSU, illustrating patient randomization, treatment arms, and primary endpoint assessment [1] [4].

Research Implications and Conclusion

The phase 2 trial results position this compound as a promising oral therapy for H1-antihistamine-refractory CSU. Its rapid onset of action and efficacy in difficult-to-treat subpopulations, like those with type IIb autoimmunity, address significant unmet needs. The observed dose-dependent efficacy supports the further development of the 150 mg QD and 200 mg BID doses. While generally well-tolerated, the reversible liver transaminase elevations warrant ongoing monitoring in future studies.

This compound represents a novel therapeutic approach through BTK inhibition, offering a potential alternative to current injectable therapies and a new option for patients who do not respond adequately to anti-IgE treatment [1] [5].

References

Fenebrutinib CSF penetrance assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

CSF Pharmacokinetics Assessment Protocol

This protocol outlines the procedure for quantifying fenebrutinib concentrations in human cerebrospinal fluid to directly assess its brain penetrance.

  • 1. Sample Collection: CSF samples are obtained via lumbar puncture from a subset of patients enrolled in the clinical trial (e.g., 11 patients in the FENopta study) [1] [2].
  • 2. Timing: Sampling is performed after a period of continuous dosing to ensure steady-state levels. In the Phase II FENopta study, samples were collected after 12 weeks of treatment with this compound at 200 mg twice daily [1] [3].
  • 3. Quantification: Drug concentration in the CSF is measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mean concentration is then calculated.

The table below summarizes key quantitative findings from the Phase II FENopta study:

Parameter Result Context & Interpretation
Mean CSF Concentration 43.1 ng/mL [1] Measured in a patient subgroup (n=11) after 12 weeks of continuous treatment.
Alternative Reported Mean 47.4 ng/mL [2] From a subset of 7 patients in the same study, confirming consistent penetrance.
Target Engagement Concentration exceeds IC90 (preclinical) [1] CSF levels are sufficient for near-maximal inhibition of BTK, based on preclinical models.

Preclinical & Clinical Validation of Brain Penetrance

Beyond direct CSF measurement, this compound's CNS activity is validated through its effects on MRI lesion metrics in patients with Relapsing MS (RMS). The following workflow illustrates how CSF penetrance links to clinical outcomes:

G Oral Oral Administration of this compound BBB Crosses Blood-Brain Barrier Oral->BBB CSF Achieves Therapeutic Concentration in CSF BBB->CSF Target Inhibits BTK in CNS (B-cells & microglia) CSF->Target Note1 Mean CSF conc.: 43.1-47.4 ng/mL CSF->Note1 Outcome Reduces MRI Lesion Activity Target->Outcome Clinical Potential to Slow Disability Progression Outcome->Clinical Note2 >90% reduction in T1 Gd+ & T2 lesions Outcome->Note2

The efficacy data supporting the biological significance of CSF penetrance is summarized below:

MRI Lesion Type Relative Reduction at 8 Weeks Relative Reduction at 12 Weeks Clinical Significance
New T1 Gd+ Lesions 92% [1] 90% [1] Marker of active inflammation and blood-brain barrier breakdown.
New/Enlarging T2 Lesions 90% [1] 95% [1] [2] Represents chronic disease burden and lesion load.
Patients Free of T1/T2 Lesions Odds ratio: 4.005 (p=0.0117) [1] 99% of patients free of T1 Gd+ lesions at 48 weeks [4] Indicates a high level of comprehensive disease control.

Molecular Mechanisms of Action in the CNS

This compound's design as a non-covalent, reversible BTK inhibitor contributes to its high selectivity and brain penetrance [1]. Once in the CNS, it modulates specific immune cell functions.

  • Dual-Targeting Rationale: this compound is a dual inhibitor of both B-cell and microglia activation. This is crucial in MS, where targeting B-cells addresses acute inflammation related to relapses, while targeting CNS-resident microglia addresses the chronic inflammation and neurodegeneration thought to drive long-term disability progression [1] [5] [6].
  • Mechanism in Human Microglia: Studies using human microglia and brain organoids show that this compound selectively blocks microglial signaling pathways activated by the Fc gamma receptor (FcγR) [7] [8]. This is particularly relevant given the presence of Ig deposits and increased FcγR immunoreactivity in MS brain lesions. By inhibiting this pathway, this compound can attenuate microglial clustering, and the release of damaging cytokines and chemokines, thereby reducing neurite damage [7] [8].
  • Selectivity of Action: Importantly, the same research demonstrated that this compound did not significantly impact other critical microglial pathways, including Toll-like receptor 4 (TLR4) signaling, NLRP3 inflammasome activation, or myelin phagocytosis, indicating a targeted mechanism of action [7] [8].

Notes on Safety and Tolerability

The safety profile of this compound has been consistent across clinical trials. In the Phase II FENopta study:

  • The overall rate of adverse events was 38% for this compound vs. 33% for placebo [1].
  • The most common adverse events more frequent in the this compound group were abnormal liver enzyme levels (5.5%), headache (4.1%), nasopharyngitis (2.7%), and upper abdominal pain (2.7%) [1].
  • No new safety signals were identified, and the profile was consistent with the extensive experience across the this compound clinical program, which includes over 2,500 individuals to date [1] [3].

References

FENopta Study Overview and Endpoint Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The FENopta study was a multicenter, double-blind, randomized, placebo-controlled, phase 2 trial investigating the efficacy, safety, and pharmacokinetics of oral fenebrutinib in adults with RMS [1]. The trial included a 12-week double-blind period, after which participants could enter an open-label extension (OLE) study receiving this compound for up to 192 weeks [2] [1].

Primary and Secondary Endpoints

The study's design focused on MRI-based and clinical metrics to evaluate this compound's impact on inflammatory disease activity. The key outcomes are summarized in the table below.

Endpoint Category Endpoint Details Key Results (12-Week Double-Blind Period) Key Results (Open-Label Extension)
Primary Endpoint Total number of new T1 gadolinium-enhancing (T1 Gd+) lesions on brain MRI at weeks 4, 8, and 12 [1]. 69% relative reduction vs. placebo (0.077 vs. 0.245 lesions; p=0.0022) [1]. At 96 weeks: Zero new T1 Gd+ lesions detected [2] [3].
Secondary Endpoints (MRI) Number of new or enlarging T2-weighted lesions [1]. 74% relative reduction vs. placebo [4]. Rate of new/enlarging T2 lesions reduced to 0.34 (from 6.72 post-placebo) at 96 weeks [2] [3].
Proportion of patients free from any new T1 Gd+ and new/enlarging T2 lesions [5]. Patients were 4 times more likely to be lesion-free (Odds Ratio: 4.005, p=0.0117) [5]. At 48 weeks: 99% of patients free of new T1 Gd+ lesions [6].
Secondary Endpoints (Clinical) Annualized Relapse Rate (ARR) [1]. Not a primary focus of 12-week results. ARR of 0.06 at 96 weeks (approx. one relapse every 17 years) [2] [3].
Expanded Disability Status Scale (EDSS) [1]. Not a primary focus of 12-week results. No disability progression (as measured by EDSS) at 96 weeks [2] [3].
Safety Endpoints Incidence and severity of adverse events (AEs) [1]. Most common AEs in this compound group: hepatic enzyme elevation (6%), headache (4%), nasopharyngitis (3%) [1]. No serious AEs or deaths [1]. Most common AEs: COVID-19 (10%), UTI (10%), pharyngitis (6%) [2]. Low rate of serious AEs (2%); one case of reversible ALT elevation [2] [3].
Mechanistic Insights and Biomarker Data

This compound's efficacy is linked to its unique pharmacological profile as a potent, highly selective, non-covalent, reversible, and brain-penetrant BTK inhibitor [7] [8]. Key mechanistic findings from the study include:

  • Blood-Brain Barrier Penetration: Cerebrospinal fluid (CSF) sampling in a sub-group of 11 patients confirmed this compound reaches pharmacologically relevant concentrations in the central nervous system (mean CSF concentration: 43.1 ng/mL) [5].
  • Dual Mechanism of Action: The drug inhibits BTK in both B-cells and myeloid lineage cells (like microglia), targeting peripheral inflammation and compartmentalized chronic inflammation within the brain [7] [8].
  • Biomarker Evidence: Treatment with this compound reduced blood levels of neurofilament light chain (NfL), a biomarker of nerve cell damage, to levels seen in healthy donors, which was maintained through the second year of treatment [9].

Detailed Experimental Protocols

For researchers aiming to replicate the study's biomarker assessments or understand its methodological rigor, the core imaging and biomarker protocols are outlined below.

MRI Imaging Protocol for Lesion Assessment

The primary method for evaluating efficacy was the quantification of brain lesions via MRI [1].

  • Scanner Requirements: Standardized, high-field MRI scanners were used across all 18 clinical trial sites [1].
  • Imaging Sequences and Scheduling:
    • T1-Weighted Sequences: Acquired after intravenous administration of a gadolinium-based contrast agent to identify areas of active inflammation with blood-brain barrier breakdown (T1 Gd+ lesions) [1].
    • T2-Weighted Sequences: Used to identify the total burden of disease, including chronic lesions (new or enlarging T2 lesions) [1].
    • Scan Schedule: MRI scans were performed at screening (baseline), and again at weeks 4, 8, and 12 during the double-blind period. During the OLE, scans were repeated at 48-week intervals [1].
  • Image Analysis: All MRI scans were analyzed by a centralized imaging laboratory blinded to treatment assignment to ensure consistency and minimize bias in lesion identification and counting [1].
Protocol for Cerebrospinal Fluid Biomarker Analysis

An optional sub-study was included to measure drug concentration and biomarkers in the CSF [2] [5].

  • CSF Collection: Lumbar puncture was performed on a subset of patients after 12 weeks of continuous this compound treatment [5].
  • This compound Quantification: Drug levels in the CSF were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [5].
  • Biomarker Analysis: The protocol also included measuring biomarkers of neuronal injury, such as neurofilament light chain (NfL), though specific assay details were not provided in the public results [2].

The following diagram illustrates the interaction between this compound and the pathological processes in MS, integrating the key experimental findings from the FENopta trial.

G cluster_path This compound Inhibition (Confirmed by CSF Penetration [5]) cluster_outcomes B_Cells B-Cells (Periphery) Pathological_Effects Pathological Effects B_Cells->Pathological_Effects  Adaptive Immune Activation Microglia Microglia (CNS) Microglia->Pathological_Effects  Innate Immune Activation BTK_Enzyme BTK Enzyme BTK_Enzyme->B_Cells Activates BTK_Enzyme->Microglia Activates This compound This compound (Oral, Reversible BTKi) This compound->BTK_Enzyme Inhibits Measured_Outcomes Measured Outcomes Pathological_Effects->Measured_Outcomes Leads to T1_Lesions • New T1 Gd+ Lesions T2_Lesions • New/Enlarging T2 Lesions Relapses • Clinical Relapses (ARR) NfL • Neurofilament Light (NfL)

Diagram Title: this compound's dual mechanism of action and measured outcomes in the FENopta trial.

Discussion and Future Directions

The 69% relative reduction in new T1 Gd+ lesions at 12 weeks and the sustained suppression of lesion activity and disability progression through 96 weeks in the OLE provide strong proof-of-concept for this compound in RMS [1] [2]. The safety profile has been consistent and manageable, with liver enzyme elevations being the most notable observation, which have been asymptomatic and reversible upon discontinuation [2] [1].

The positive results from this phase 2 study are being further investigated in a robust phase 3 program:

  • FENhance 1 & 2: Two identical trials in RMS comparing this compound to teriflunomide, with the primary endpoint of Annualized Relapse Rate (ARR). FENhance 2 has already met its primary endpoint, showing a significant reduction in relapses [8].
  • FENtrepid: A trial in Primary Progressive MS (PPMS) comparing this compound to ocrelizumab (Ocrevus). This study has also met its primary endpoint, showing this compound was non-inferior in delaying disability progression [8].

References

Fenebrutinib's Mechanism of Action and Biomarker Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib is an oral, reversible, non-covalent, and central nervous system (CNS)-penetrant BTK inhibitor [1] [2]. Its potential to impact nerve damage stems from a dual mechanism of action:

  • Peripheral B-cell Inhibition: Like anti-CD20 therapies, it inhibits B-cell activation, reducing peripheral inflammatory drivers of MS [3].
  • Targeting CNS-Resident Cells: It directly inhibits BTK in microglia, the resident innate immune cells of the CNS [4]. This action addresses the compartmentalized inflammation within the brain, driven by microglial activation, which is thought to be a key driver of progressive disease and neurodegeneration [3].

Preclinical studies in human microglia and brain organoid models show that this compound specifically blocks microglial activation induced by Fc gamma receptor (FcγR) signaling, which is implicated in producing cytokines and chemokines that cause neurite damage [4]. This direct neuroprotective potential in the CNS provides a strong rationale for its effect on biomarkers of nerve damage.

Key Biomarkers of Nerve Damage

Clinical trials have evaluated the effect of this compound on several biomarkers, with NfL emerging as a primary one.

Biomarker Description This compound Trial Findings
Neurofilament Light Chain (NfL) A cytoskeletal protein released upon neuroaxonal injury; a fluid biomarker of nerve damage [2]. In the Phase II FENopta OLE study, NfL levels were decreased to the healthy donor range in the first year and maintained in the second year (96 weeks) of treatment [2].
T1 Gadolinium-Enhancing (T1-Gd+) Lesions MRI marker indicating active inflammation with blood-brain-barrier disruption [1] [5]. At 96 weeks, zero new T1-Gd+ lesions were detected in patients treated with this compound [1] [5] [2].
New/Enlarging T2 Lesions MRI marker representing areas of chronic disease burden and lesion permanence [1] [6]. The annualized rate of new/enlarging T2 lesions was markedly reduced to 0.34 at 96 weeks [1] [5].
Disability Progression (EDSS) Clinical scale (Expanded Disability Status Scale) measuring disability progression [1]. Up to 96 weeks of treatment, there was no observed disability progression as measured by EDSS [1] [2].

Detailed Experimental Protocols

Here are methodologies for key experiments assessing this compound's effect on nerve damage biomarkers, based on reported clinical and preclinical studies.

Protocol 1: Measuring Serum Neurofilament Light Chain (NfL) in Clinical Trials

This protocol outlines the analysis of serum NfL as a pharmacodynamic biomarker in the FENopta Open-Label Extension (OLE) study [2].

  • 1. Objective: To evaluate the effect of this compound treatment on levels of serum NfL, a biomarker of neuroaxonal injury.
  • 2. Materials and Reagents:
    • Serum samples from clinical trial participants.
    • Single molecule array (Simoa) technology-based immunoassay kit for NfL (e.g., NF-Light Advantage Kit on an HD-X Analyzer).
  • 3. Procedure:
    • Sample Collection: Collect blood samples from patients at baseline (pre-treatment) and at predefined intervals throughout the study (e.g., 48 weeks, 96 weeks).
    • Sample Processing: Centrifuge blood samples to isolate serum. Aliquot and store serum at -80°C until analysis.
    • NfL Quantification: Use the Simoa immunoassay according to manufacturer's instructions. Briefly:
      • Load samples, calibrators, and controls onto the HD-X analyzer.
      • The assay uses anti-NfL antibody-coated magnetic beads and a biotinylated detection antibody.
      • The signal is amplified and quantified to determine the concentration of NfL in pg/mL.
    • Data Analysis:
      • Compare longitudinal NfL levels within the patient cohort using repeated-measures analysis.
      • Statistically compare NfL levels in treated patients to baseline levels and to established normative values in healthy donor populations.
Protocol 2: Assessing Microglia-Mediated Neurite Damage in Human Brain Tricultures

This protocol is derived from preclinical studies investigating this compound's effect on FcγR-mediated microglial activation and subsequent neurite damage [4].

  • 1. Objective: To evaluate the effect of this compound on microglial activation and neurite damage in a complex human brain cell model.
  • 2. Materials and Reagents:
    • Human iPSC-derived microglia, astrocytes, and neurons (e.g., iCell Microglia, iCell Astrocytes, iNGN2 neurons).
    • Poly-D-lysine coated 96-well plates.
    • Complete maintenance media for each cell type.
    • Laminin.
    • Agents for FcγR activation (e.g., immune complexes).
    • This compound and vehicle control (DMSO).
    • Fixative (e.g., 4% PFA) and immunocytochemistry reagents.
    • Antibodies: Anti-MAP2 (for neurons), Anti-IBA1 (for microglia), and DAPI.
  • 3. Procedure:
    • Brain Triculture Setup:
      • Day 1: Seed induced neurons (iNGN2) and astrocytes onto poly-D-lysine and laminin-coated plates in neurobasal medium supplemented with B27, BDNF, and doxycycline.
      • Day 5: Plate iPSC-derived microglia into the existing neuronal-astrocytal culture.
      • Days 7-12: Perform 50% media exchanges every 2-3 days.
      • Day 15: Treat cultures with this compound or vehicle control for a pre-defined period (e.g., 24 hours) prior to FcγR activation.
    • FcγR Activation and Treatment:
      • Stimulate tricultures with immune complexes to activate microglial FcγR signaling.
      • Co-treat with this compound or vehicle throughout the stimulation period (e.g., 24-48 hours).
    • Immunostaining and Imaging:
      • Fix cells and perform immunocytochemistry for MAP2 (neurites) and IBA1 (microglia).
      • Image using a high-content confocal microscope.
    • Image and Data Analysis:
      • Quantify neurite length and density in MAP2-stained images using automated image analysis software (e.g., ImageJ with NeuriteTracer plugin).
      • Quantify microglial activation state by analyzing IBA1+ cell morphology (e.g., process length, soma size) and clustering.
      • Compare neurite integrity and microglial morphology between this compound-treated and vehicle-treated groups under FcγR activation conditions.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism by which this compound inhibits microglia-mediated nerve damage, as investigated in the protocols above.

G FcγR FcγR BTK BTK FcγR->BTK Activates MicroglialActivation MicroglialActivation BTK->MicroglialActivation This compound This compound This compound->BTK Inhibits CytokineRelease CytokineRelease MicroglialActivation->CytokineRelease NeuriteDamage NeuriteDamage MicroglialActivation->NeuriteDamage

Conclusion

The biomarker data from this compound clinical trials, particularly the reduction of NfL to healthy levels, provides compelling evidence for its potential to reduce neuroaxonal injury in MS [2]. Its unique dual mechanism, targeting both peripheral B-cells and CNS-resident microglia, may underlie this effect. The ongoing Phase III trials (FENhance 1 & 2 in RMS, FENtrepid in PPMS) will further characterize this compound's effect on clinical and biomarker endpoints, with results expected soon [1] [5] [7]. These findings position this compound as a promising candidate for addressing the critical unmet need of slowing or preventing disability progression in MS.

References

Fenebrutinib MS3 mass spectrometry fragmentation patterns

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Metabolism and Fragmentation Analysis

The table below summarizes the core experimental findings from the metabolism study of this compound using an ion trap LC-MS/MS system with MS3 capability [1].

Metabolite/Adduct Type Key Example (m/z) Proposed Structure/Modification Key Fragment Ions (m/z) from MS3
Parent Drug (FBB) 665.2 N/A 647.1, 629.1, 617.2, 534.1, 491.1, 473.1, 443.0, 399.0, 281.9 [1]
Phase I Metabolites
Hydroxylation & N-dealkylation 494.3 (M1) Piperazine ring hydroxylation and cleavage 476.0, 464.4, 380.8, 321.9 [1]
Cyanide Adducts
Iminium ion trapped 620.3 (M11/KCN) Cyanide adduct on piperazine ring 525.2, 457.1, 347.5, 267.8 [1]
GSH Adducts
Iminoquinone trapped 799.3 (M15/GSH) GSH adduct on pyridine ring 739.0, 725.3, 699.4, 609.2, 454.8, 252.6 [1]
Methoxylamine Adducts
Aldehyde trapped Not Specified Methoxylamine adduct on oxidized hydroxymethyl group Not Specified [1]

Detailed Experimental Protocol

This protocol is adapted from the research for the in vitro investigation of this compound metabolism and bioactivation in rat liver microsomes (RLMs) using LC-ITMS [1].

Materials and Equipment
  • Test Compound: this compound (FBB)
  • Biological Matrix: Rat Liver Microsomes (RLMs)
  • Trapping Agents: Potassium cyanide (KCN) for iminium ions, Glutathione (GSH) for 6-iminopyridin-3(6H)-one, Methoxylamine for aldehyde groups.
  • Co-factors: NADPH-regenerating system
  • LC-MS System: Liquid Chromatography coupled to an Ion Trap Mass Spectrometer (LC-ITMS) capable of MS3 analysis.
  • Software: For in silico predictions, StarDrop (WhichP450 module) and DEREK software were used [1].
Sample Preparation and Incubation
  • Incubation Setup: Prepare incubation mixtures containing RLMs (e.g., 0.5 mg/mL protein), this compound (e.g., 50 µM), and a trapping agent (e.g., 1 mM KCN, 5 mM GSH, or 10 mM methoxylamine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
  • Pre-incubation: Allow the mixture to equilibrate for a few minutes at 37°C.
  • Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
  • Control Samples: Include control incubations without NADPH or without the test article.
  • Termination and Extraction: After a specified incubation period (e.g., 60 minutes), stop the reaction by adding an equal volume of a precipitating solvent like acetonitrile. Centrifuge to remove precipitated proteins and collect the supernatant for analysis [1].
LC-MS3 Analysis Conditions
  • Chromatography: Utilize a reversed-phase C18 column. Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both modified with 0.1% formic acid.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Data Acquisition: Full-scan MS followed by data-dependent MS2 and MS3 scans.
    • Fragmentation: Use Collision-Induced Dissociation (CID). The parent ion (FBB, m/z 665) is isolated and fragmented to produce MS2 spectra. A prominent fragment from MS2 (e.g., m/z 647) is then isolated and fragmented further to generate the MS3 spectrum [1].

Workflow for Metabolite Identification

The following diagram illustrates the logical workflow for identifying this compound metabolites and reactive intermediates using LC-ITMS.

fenebrutinib_workflow Start Start: this compound (FBB) Incubation InSilico In Silico Prediction (StarDrop, DEREK) Start->InSilico InVitro In Vitro Incubation with RLMs and Trapping Agents InSilico->InVitro Predicts labile sites and structural alerts LCMS_Analysis LC-ITMS/MS3 Analysis InVitro->LCMS_Analysis Generates metabolites and trapped adducts Data_Processing Data Processing and Metabolite Identification LCMS_Analysis->Data_Processing MS1, MS2, and MS3 data Results Report: Metabolites and Reactive Intermediates Data_Processing->Results Confirms structures and bioactivation pathways

Pathway of Reactive Intermediate Formation

This compound undergoes bioactivation to form three primary types of reactive intermediates, as detailed in the pathway below [1].

bioactivation_pathway FBB This compound (FBB) Iminium Iminium Ion (Unstable Intermediate) FBB->Iminium 1. Piperazine Hydroxylation & Dehydration Aldehyde Reactive Aldehyde (Unstable Intermediate) FBB->Aldehyde 2. Pyridine Hydroxymethyl Oxidation Iminoquinone 6-Iminopyridin-3(6H)-one (Unstable Intermediate) FBB->Iminoquinone 3. Pyridine Ring N-dealkylation & Hydroxylation CN_Adduct Stable Cyanide Adduct (e.g., M11/KCN, m/z 620.3) Iminium->CN_Adduct Trapped by KCN MOA_Adduct Stable Methoxylamine Adduct Aldehyde->MOA_Adduct Trapped by Methoxylamine GSH_Adduct Stable GSH Adduct (e.g., M15/GSH, m/z 799.3) Iminoquinone->GSH_Adduct Trapped by GSH

Key Insights for Researchers

  • MS3 Power: The use of MS3 was critical for confirming the structure of metabolites and adducts, providing richer fragmentation data than MS2 alone [1].
  • Bioactivation Risk: The identification of 15 reactive intermediates suggests a potential mechanism for the adverse effects (e.g., liver enzyme elevation) associated with this compound [1]. This information is valuable for designing next-generation compounds with improved safety profiles.
  • CYP3A4 Dominance: Both in silico and in vitro data indicate that CYP3A4 is the primary enzyme responsible for this compound metabolism [1] [2], which is crucial for predicting drug-drug interactions.
  • Analytical Method Note: A separate UPLC-MS/MS method has been developed for the quantitative estimation of this compound in human liver microsomes, which aligns with the findings of high metabolic lability and intrinsic clearance [2].

References

Fenebrutinib liver transaminase elevation management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Incidence & Presentation

The table below summarizes the incidence and characteristics of liver transaminase elevations observed in fenebrutinib clinical trials.

Trial / Phase Population Incidence & Severity Characteristics & Outcome
Phase 2 (FENopta) [1] Relapsing Multiple Sclerosis (RMS) Hepatic enzyme elevations in 6% of this compound patients vs. 0% on placebo. No serious related adverse events or deaths reported.
Phase 2 [2] Chronic Spontaneous Urticaria (CSU) Asymptomatic, reversible Grade 2/3 elevations in 2 patients each in 150 mg daily and 200 mg BID groups. Elevations were transient and resolved.
Open-Label Extension (OLE) [3] RMS (Long-term) 1 case of asymptomatic ALT elevation at OLE Week 4 (after 16 total treatment weeks). The event resolved after treatment discontinuation.
Phase 3 (FENhance 2 & FENtrepid) [4] [5] RMS & Primary Progressive MS (PPMS) Liver safety was consistent with previous studies. Additional safety data under evaluation. No new major safety signals were announced.

Monitoring & Management Guide for Researchers

A proactive monitoring strategy is crucial for the early detection and management of liver enzyme elevations.

Recommended Monitoring Protocol
  • Baseline Assessment: Conduct full liver function tests (LFTs) including ALT, AST, ALP, and GGT prior to initiating treatment [6].
  • Regular Monitoring: Perform LFTs at scheduled intervals throughout the clinical trial. The specific frequency should be defined in the study protocol, informed by data showing elevations can occur as early as 4 weeks into treatment [3].
  • Patient Counseling: Inform trial participants about symptoms of potential liver injury (e.g., unexplained fatigue, nausea, abdominal pain, jaundice, dark urine) and instruct them to report these immediately [6].
Management Strategy

The workflow below outlines a general management strategy based on current clinical evidence.

Start Baseline: Obtain LFTs Monitor Regular Monitoring of LFTs Start->Monitor Decision1 Is ALT >3x ULN and/or patient symptomatic? Monitor->Decision1 Action1 Continue this compound. Maintain standard monitoring. Decision1->Action1 No Action2 Consider treatment interruption. Investigate other causes. Monitor LFTs more frequently. Decision1->Action2 Yes Decision2 Do LFTs normalize upon treatment discontinuation? Action3 Consider permanent treatment discontinuation. Decision2->Action3 No Outcome1 Event Resolved Decision2->Outcome1 Yes Action2->Decision2

Key Takeaways for Drug Development Professionals

  • Class Effect: Liver enzyme elevation is a recognized class effect of BTK inhibitors [7]. This compound's profile appears consistent within this class, with no new major safety signals in recent Phase 3 trials [4] [5] [8].
  • Reversibility: Clinical evidence to date indicates that this compound-associated transaminase elevations are asymptomatic and reversible upon treatment interruption [3] [2]. This supports the management strategy of monitoring and temporary discontinuation.
  • Ongoing Evaluation: The full safety profile, including detailed liver safety data from the Phase 3 program, is still under evaluation and will be critical for the final risk-benefit assessment [4] [5].

References

Fenebrutinib metabolite structural alert toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways & Structural Alerts

The table below summarizes the characterized reactive intermediates, their corresponding structural alerts on the Fenebrutinib molecule, and the trapping agents used for their detection.

Reactive Intermediate Type Structural Alert / Precursor Metabolite Trapping Agent Used Key Adducts Identified (m/z)
Iminium Ion [1] Piperazine ring (after hydroxylation and dehydration) [1] Potassium Cyanide (KCN) [1] M11/KCN (620.3), M12/KCN, M13/KCN, M14/KCN
6-Iminopyridin-3(6H)-One [1] Pyridine ring (after N-dealkylation and hydroxylation) [1] Glutathione (GSH) [1] M15/GSH (799.3), and four other GSH adducts
Aldehyde [1] Hydroxymethyl group on the pyridine moiety (oxidation) [1] Methoxylamine [1] Six methoxylamine adducts identified

The bioactivation pathways and associated structural alerts in this compound can be visualized as follows. The process begins with Phase I metabolism by CYP450 enzymes, leading to reactive intermediates that are trapped by specific nucleophiles for detection.

fenebrutinib_bioactivation This compound Bioactivation Pathways FBB This compound (FBB) CYP3A4 CYP3A4 Metabolism FBB->CYP3A4 PI Piperazine Ring Hydroxylation CYP3A4->PI PyH Pyridine Ring N-dealkylation/Hydroxylation CYP3A4->PyH HMG Hydroxymethyl Group Oxidation CYP3A4->HMG II Iminium Ion (Reactive) PI->II Dehydration CA Cyanide Adducts (Stable) II->CA Trapped by KCN IQ 6-Iminopyridin-3(6H)-One (Reactive) PyH->IQ GA GSH Adducts (Stable) IQ->GA Trapped by GSH Ald Aldehyde (Reactive) HMG->Ald MA Methoxylamine Adducts (Stable) Ald->MA Trapped by Methoxylamine

Experimental Protocol for Metabolic Profiling

Here is a detailed methodology for in vitro metabolic incubation and identification of reactive intermediates, based on the cited research [1].

Materials and Reagents
  • Test Compound: this compound
  • Biological System: Rat or Human Liver Microsomes (RLM or HLMs) [1] [2]
  • Co-factors: NADPH-regenerating system
  • Trapping Agents:
    • Potassium Cyanide (KCN) for iminium ions [1]
    • Glutathione (GSH) for 6-iminopyridin-3(6H)-one [1]
    • Methoxylamine for aldehyde intermediates [1]
  • Analytical Instrumentation: Ion Trap LC-MS/MS system capable of MS³ scanning [1]
Incubation Procedure
  • Preparation: Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 10-50 µM), and an appropriate buffer (e.g., phosphate buffer, pH 7.4) [2].
  • Trapping: Include one of the trapping agents (e.g., 1 mM KCN, 1 mM GSH, or 1 mM methoxylamine) in the mixture [1].
  • Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
  • Control: Run parallel control incubations without NADPH or with heat-inactivated microsomes.
  • Termination: After a specified period (e.g., 60-120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Analysis: Centrifuge the mixture and analyze the supernatant using LC-MS/MS.
LC-MS/MS Analysis and Metabolite Identification
  • Chromatography: Use a reversed-phase C18 column (e.g., ZORBAX Eclipse plus-C18). An isocratic or gradient mobile phase system of acetonitrile and water (with 0.1% formic acid) can be employed [2].
  • Mass Spectrometry:
    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode [2].
    • Use Multi-Stage Mass Spectrometry (MSⁿ): First, select the parent ion of this compound (m/z 665). Then, perform MS² fragmentation on this ion, and further perform MS³ on the resulting fragment ions (e.g., m/z 647) [1].
    • For metabolite identification, compare the MSⁿ spectra and retention times of the metabolites and adducts with those of the parent drug.

Troubleshooting Common Issues

The table below addresses potential challenges and solutions based on established protocols.

Problem Possible Cause Suggested Solution
Low signal or poor detection of adducts. Low metabolic turnover or instability of adducts. Optimize microsomal protein concentration and incubation time [1]. Use fresh trapping agents and confirm their stability.
High background noise in MS spectra. Complex matrix interference from microsomes or reagents. Improve sample cleanup (e.g., protein precipitation, solid-phase extraction). Optimize LC gradient to better separate analytes [2].
Inability to characterize fragment ions. Low abundance of metabolites or suboptimal collision energy. Use an ion trap mass spectrometer for sensitive MS³ analysis [1]. Systematically optimize collision energies for parent and fragment ions.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound's metabolism and bioactivation?

  • A: CYP3A4 is the predominant cytochrome P450 isoform responsible for this compound's metabolism, including the formation of the reactive intermediates [1] [2]. In silico predictions using StarDrop software also highlight CYP3A4's major role [1].

Q2: Why is an ion trap mass spectrometer preferred for this type of study?

  • A: Ion trap LC-MS/MS is crucial because it enables MS³ functionality. This allows for multi-step fragmentation of metabolites, providing detailed structural information that is often necessary to confidently characterize complex metabolites and adducts, especially when they are present in low concentrations [1].

Q3: How can the findings from these metabolic studies be applied in drug development?

  • A: Identifying the specific structural alerts (piperazine ring, pyridine ring, hydroxymethyl group) allows medicinal chemists to guide rational drug design. By making minor structural modifications to these moieties—such as adding sterically hindering groups or using isosteric replacements—it is possible to reduce metabolic bioactivation and potentially develop new drug candidates with an improved safety profile [1] [3].

References

reducing fenebrutinib reactive intermediate formation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fenebrutinib Reactive Intermediates

A 2023 metabolism study identified that this compound can be bioactivated into at least 15 different reactive intermediates [1]. The table below details the main types, their metabolic origins, and the proposed structural modifications to mitigate their formation.

Reactive Intermediate Type Trapping Agent Used Metabolic Origin (Proposed) Proposed Structural Modification Strategy
Iminium Ions [1] Potassium Cyanide (KCN) Piperazine ring metabolism (hydroxylation followed by dehydration) [1] Modify or replace the piperazine ring to prevent dehydration to iminium.
Aldehydes [1] Methoxylamine Oxidation of the hydroxymethyl group on the pyridine moiety [1] Replace the hydroxymethyl group with a metabolically stable bioisostere.
Iminoquinone [1] Glutathione (GSH) Piperazine ring metabolism (N-dealkylation and hydroxylation of the pyridine ring) [1] Block metabolism on the pyridine ring or introduce electron-withdrawing groups.

Experimental Protocol: Characterizing Reactive Intermediates

The following methodology, adapted from a published study, allows for the in vitro characterization of this compound's reactive metabolites [1].

1. Objective To identify and characterize reactive intermediates formed during the in vitro metabolism of this compound using rat liver microsomes (RLM) and trapping agents, analyzed via LC-MS/MS with an ion trap mass spectrometer.

2. Materials

  • Test Compound: this compound
  • Biological System: Rat Liver Microsomes (RLM)
  • Co-factors: NADPH-regenerating system
  • Trapping Agents:
    • Potassium Cyanide (KCN): for iminium ions
    • Glutathione (GSH): for iminoquinone and other soft electrophiles
    • Methoxylamine: for aldehyde groups
  • Equipment: Ion Trap LC-MS/MS system

3. Procedure

  • Incubation: Prepare incubation mixtures containing RLM, the NADPH-regenerating system, and this compound. Include separate batches with each of the three trapping agents (KCN, GSH, methoxylamine).
  • Control Groups: Run parallel control incubations without the NADPH-regenerating system and without the test compound to distinguish specific metabolic reactions.
  • Sample Processing: After a defined incubation period (e.g., 1 hour), stop the reaction by adding an organic solvent like acetonitrile. Centrifuge the mixtures to remove precipitated proteins.
  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.
    • Use full scans to detect potential metabolites and adducts.
    • Perform MS² and MS³ fragmentation on precursor ions corresponding to the parent drug and its metabolites to elucidate their structures.
    • Compare the fragmentation patterns and retention times of the adducts with those of the parent drug to propose structures for the reactive intermediates.

4. Data Analysis

  • Identify metabolites and adducts by observing mass shifts and characteristic fragment ions in the mass spectra.
  • The formation of stable adducts with KCN, GSH, or methoxylamine confirms the generation of the corresponding reactive intermediates (iminium, iminoquinone, aldehyde) during metabolism.

The relationship between this compound's structure, its metabolism, and the resulting reactive intermediates can be visualized as follows:

G cluster_1 Metabolic Pathway cluster_2 Reactive Intermediate cluster_3 Trapping & Detection FBB This compound M1 Piperazine Ring Hydroxylation FBB->M1 M2 Pyridine Hydroxymethyl Oxidation FBB->M2 M3 N-dealkylation & Pyridine Hydroxylation FBB->M3 RI1 Iminium Ion M1->RI1 RI2 Aldehyde M2->RI2 RI3 6-Iminopyridin-3(6H)-one (Iminoquinone) M3->RI3 T1 Captured by KCN Adduct RI1->T1 T2 Captured by Methoxylamine Adduct RI2->T2 T3 Captured by GSH Adduct RI3->T3

Troubleshooting & FAQs

Q1: What are the main safety concerns related to these reactive intermediates? The primary concern is their potential to covalently bind to cellular proteins and macromolecules, which may lead to idiosyncratic toxicities, such as drug-induced liver injury [1]. This is consistent with the observed adverse effect of alanine aminotransferase elevation in some clinical trial participants [2] [1].

Q2: Which cytochrome P450 enzyme is primarily responsible for this compound metabolism? In silico predictions and experimental data indicate that CYP3A4 is the major isoform responsible for metabolizing this compound [1]. Your experimental designs should prioritize this enzyme.

Q3: How can I apply this knowledge to design safer drug candidates? The identified structural alerts provide a direct roadmap for rational drug design:

  • Focus on Metabolically Labile Moieties: Prioritize modifying the piperazine ring and the pyridine hydroxymethyl group.
  • Block or Stabilize: Introduce stable substituents or isosteric replacements to block the metabolic pathways (e.g., hydroxylation, N-dealkylation) that lead to reactive intermediates.
  • Early Screening: Implement the described in vitro trapping assay early in your discovery pipeline to screen new analogs for reduced reactive metabolite formation.

References

Fenebrutinib CYP450 & Transporter Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme/Transporter Inhibition Potential Key Findings & Notes
CYP3A Time-Dependent Inhibitor [1] No reversible inhibition observed; mechanism is time-dependent (TDI). Kinetic parameters: ( k_{inact} ) 0.0114 min⁻¹, apparent ( K_i ) 7.9 µM (midazolam probe) [1].
CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6 No Inhibition [1] No reversible or time-dependent inhibition observed at concentrations up to 15-50 µM [1].
BCRP (Breast Cancer Resistance Protein) Inhibitor (IC₅₀ = 9.40 µM) [1] Inhibition occurs primarily in the intestine, increasing substrate bioavailability [2] [1].
OATP1B1/1B3 Weak or No Clinical Inhibition [2] [1] In vitro IC₅₀: 19.7 µM (OATP1B1), 7.15 µM (OATP1B3). No change in endogenous biomarkers (coproporphyrin I/III) in vivo, suggesting minimal clinical DDI risk [1].
P-gp In vitro inhibitor, clinical relevance unknown [2] Information is limited.

Experimental Protocols for DDI Assessment

Protocol 1: Clinical DDI Study with Probe Substrates

This methodology assesses fenebrutinib's potential to inhibit enzymes and transporters in humans [1].

  • Design: A Phase I clinical DDI study in healthy subjects.
  • Coadministered Drugs:
    • Midazolam: Sensitive CYP3A substrate.
    • Simvastatin: Substrate for CYP3A and OATP1B.
    • Rosuvastatin: Substrate for BCRP and OATP1B.
  • Dosing: this compound (200 mg twice daily) is administered alongside single doses of probe substrates.
  • Endpoint Measurement: Compare the systemic exposure (Cmax and AUC) of each probe drug when administered with this compound versus alone.
Protocol 2: Utilizing Endogenous Biomarkers for OATP1B

This approach provides a mechanistic understanding without administering additional drugs [1].

  • Biomarkers: Measure plasma levels of Coproporphyrin I (CP-I) and Coproporphyrin III (CP-III), endogenous biomarkers of OATP1B activity.
  • Procedure: Collect plasma samples from subjects in the clinical DDI study before and after this compound administration.
  • Interpretation: No significant change in CP-I or CP-III levels indicates a lack of clinically relevant OATP1B inhibition by this compound.
Protocol 3: In Vitro Time-Dependent CYP Inhibition (TDI)

This assay identifies irreversible enzyme inhibition [1].

  • System: Human liver microsomes (HLMs).
  • Incubation: this compound is incubated with HLMs in the presence of NADPH.
  • Probe Reaction: A marker reaction for CYP3A (e.g., midazolam 1'-hydroxylation) is initiated.
  • Data Analysis: The rate of enzyme inactivation ((k_{inact})) and the inhibitor concentration that causes half-maximal inactivation ((K_i)) are determined.

Troubleshooting Common DDI Scenarios

  • Unexpected DDI Results with Itraconazole: A study found itraconazole increased this compound's AUC but decreased its Cmax. This was attributed to excipient complexation; hydroxypropyl-β-cyclodextrin (H-β-CD) in the itraconazole solution can form a complex with this compound in the gut, temporarily reducing its absorption rate [2]. This does not indicate a problem with the DDI assessment methodology.
  • Interpreting Rosuvastatin DDI: this compound increases rosuvastatin exposure. Use the endogenous biomarker protocol (CP-I/CP-III) to confirm this is due to intestinal BCRP inhibition, not hepatic OATP1B inhibition [2] [1].

This compound Metabolism and DDI Pathways

fenebrutinib_ddi This compound This compound CYP3A4 CYP3A4 (Primary Metabolizer) This compound->CYP3A4 Substrate EnzymeInhibition Enzyme Inhibition This compound->EnzymeInhibition Time-Dependent Inhibitor TransporterInhibition Transporter Inhibition This compound->TransporterInhibition CYP3A_Substrates CYP3A Probe Substrates: Midazolam, Simvastatin EnzymeInhibition->CYP3A_Substrates Inhibits BCRP_Substrates BCRP Probe Substrates: Rosuvastatin TransporterInhibition->BCRP_Substrates Inhibits OATP_Substrates OATP1B Probe Substrates: Simvastatin, Rosuvastatin TransporterInhibition->OATP_Substrates Weak/No Clinical Inhibition IncreasedExposure Increased Systemic Exposure (AUC & Cmax) CYP3A_Substrates->IncreasedExposure BCRP_Substrates->IncreasedExposure OATP_Biomarkers OATP1B Biomarkers: Coproporphyrin I & III OATP_Substrates->OATP_Biomarkers NoBiomarkerChange No Change in Biomarker Levels OATP_Biomarkers->NoBiomarkerChange

Key Technical Notes for Researchers

  • This compound as a CYP3A Substrate: this compound is primarily metabolized by CYP3A4 and is considered a sensitive CYP3A substrate [2] [3] [4]. Be cautious when co-administering it with strong CYP3A inducers or inhibitors.
  • Metabolic Stability: this compound shows high intrinsic clearance and a short in vitro half-life (13.93 min in HLMs), indicating a high extraction ratio [4].
  • Bioactivation Potential: In vitro studies suggest this compound can be bioactivated to reactive metabolites (e.g., iminium ions, aldehydes), which may be linked to adverse effects like elevated liver enzymes [3].

References

Fenebrutinib Analysis: Core UPLC-MS/MS Methodology

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the parameters for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for fenebrutinib quantification, ideal for metabolic stability studies in human liver microsomes (HLMs) [1].

Parameter Specification
Analytical Technique UPLC-MS/MS
Application This compound quantification in Human Liver Microsomes (HLMs)
Chromatographic Column ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Isocratic, 50% Aqueous (0.1% Formic Acid, pH 3.2) / 50% Organic (Acetonitrile)
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Mode Multiple Reaction Monitoring (MRM)
This compound MRM Transition 665.3 → 647.2 [2] [1]
Internal Standard Savolitinib (AZD-6094) [1]
Linearity Range 1 - 3000 ng/mL [1]
Limit of Quantification (LOQ) 0.88 ng/mL [1]

This method is fast, sensitive, and specific, making it suitable for high-throughput analysis. The use of MRM enhances selectivity in complex biological matrices like microsomal incubates [1].

Troubleshooting this compound Metabolite Identification

A key challenge is identifying this compound's complex metabolism and reactive intermediates. The table below outlines common issues and solutions based on research using trapping agents and multistep fragmentation with Ion Trap LC-MS/MS (LC-ITMS) [2].

Problem Potential Cause Recommended Solution
Low recovery of parent drug; many unknown peaks. High metabolic lability; generation of reactive intermediates. Use trapping agents (KCN, GSH, methoxylamine) in HLMs/RLMs to capture intermediates for stable adducts [2].
Inability to characterize unstable intermediates. Intermediates (e.g., iminium ions) are transient and not directly detectable. Employ MS3 or multistep fragmentation to generate characteristic fragment ions and propose structures [2].
Poor chromatographic separation of metabolites. Complex metabolite mixture from multiple pathways. Optimize LC conditions (gradient, pH) based on the reference method; a high pH stable column may help [1].
Inconsistent metabolic stability results. Variable microsomal activity; suboptimal incubation conditions. Standardize HLM protein concentration, co-factor levels (NADPH), and incubation time; use a positive control [1].

Metabolic Stability and Bioactivation Pathways

Understanding this compound's metabolic fate is crucial for troubleshooting. Key experimental findings include:

  • High Metabolic Lability: this compound has a high intrinsic clearance (58.21 mL/min/kg) and a short in vitro half-life (13.93 min) in HLMs, indicating it is rapidly metabolized [1].
  • Primary Metabolic Enzymes: In silico (StarDrop software) and in vitro studies identify CYP3A4 as the major enzyme responsible for this compound metabolism [2] [1].
  • Bioactivation to Reactive Intermediates: Metabolism can lead to reactive intermediates. Trapping studies have identified:
    • Iminium ions trapped with potassium cyanide (KCN) [2].
    • Aldehyde intermediates trapped with methoxylamine [2].
    • 6-iminopyridin-3(6H)-one (iminoquinone) intermediates trapped with glutathione (GSH) [2].

The following diagram illustrates the experimental workflow for identifying these reactive intermediates.

G start Start: In Vitro Incubation step1 Incubate this compound with Rat/Human Liver Microsomes start->step1 step2 Add Trapping Agent step1->step2 step3 Analyze by LC-MS/MS (MS2 or MS3) step2->step3 agent1 Trapping Agent: KCN step2->agent1 agent2 Trapping Agent: GSH step2->agent2 agent3 Trapping Agent: Methoxylamine step2->agent3 step4 Characterize Adducts & Propose Structures step3->step4 adduct1 Detected: Cyanide Adducts (Iminium Ions) step3->adduct1 adduct2 Detected: GSH Adducts (Iminoquinone) step3->adduct2 adduct3 Detected: Methoxylamine Adducts (Aldehydes) step3->adduct3 end Propose Bioactivation Pathway step4->end

General MS Sample Preparation Best Practices

While specific to this compound, these general tips are critical for reproducible results in any quantitative MS assay [3] [4]:

  • Use High-Purity Reagents: Employ HPLC-grade water and solvents. Avoid autoclaving plastics and solutions to prevent contamination [3].
  • Include Proper Controls: Always use an appropriate internal standard (like Savolitinib in the referenced method) and process quality control (QC) samples with each batch [1].
  • Maintain Cold Chain: Keep protein samples at 4°C during preparation and at -20°C to -80°C for storage to maintain stability [3].
  • Monitor Each Step: Verify sample integrity at different stages of preparation using techniques like Western Blot or Coomassie staining to check for protein degradation or loss [3].
  • Check Buffer Compatibility: Ensure all buffer components (detergents, salts, pH) are compatible with MS analysis. High salt concentrations can suppress ionization [3] [4].

References

Fenebrutinib stability in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method & Metabolic Stability Data

The first sensitive and specific UPLC-MS/MS method for quantifying fenebrutinib in human liver microsomes (HLMs) was developed and validated in a 2023 study. The method's key parameters and the resulting metabolic stability data are below [1].

Table 1: UPLC-MS/MS Method Validation Parameters

Parameter Detail
Application This compound quantification in Human Liver Microsomes (HLMs) [1]
Linearity Range 1 to 3000 ng/mL [1]
Correlation Coefficient (R²) 0.9954 [1]
Limit of Quantification (LOQ) 0.88 ng/mL [1]
Intraday Accuracy/Precision -3.99% to 14.0% (Accuracy), 0.52% to 3.83% (Precision, RSD) [1]
Chromatographic Column ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μm) [1]
Mobile Phase Isocratic, 50% 0.1% Formic Acid (pH 3.2) / 50% Acetonitrile [1]
Detection Mode Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) [1]
Sample Extraction Protein Precipitation with Acetonitrile [1]

Table 2: this compound Metabolic Stability Profile

Parameter Value Interpretation
In vitro Half-life (t₁/₂) 13.93 minutes Short [1]
Intrinsic Clearance (CLint) 58.21 mL/min/kg High [1]
Primary Metabolizing Enzyme CYP3A4 [1] -
In silico Composite Site Lability (CSL) High Confirms high metabolic lability [1]

Experimental Protocol: Metabolic Stability in HLMs

Below is a detailed workflow for conducting a this compound metabolic stability assay, based on the established method [1]. The diagram outlines the key stages of the protocol.

Pre-Incubation Pre-Incubation (5 min, 37°C) - HLMs - NADPH-regenerating system - this compound Start Reaction Start Reaction Add NADP+ Pre-Incubation->Start Reaction Sample Aliquots Sample Aliquots Collect at t=0, 5, 10, 20, 30, 45min Start Reaction->Sample Aliquots Stop Reaction Stop Reaction Add ice-cold ACN (with Internal Standard) Sample Aliquots->Stop Reaction Sample Analysis Sample Analysis Centrifuge → Inject into UPLC-MS/MS Stop Reaction->Sample Analysis

Key Steps Explained:

  • Preparation: Pre-incubate the HLM mixture (containing this compound) and the NADPH-regenerating system separately for 5 minutes at 37°C [1].
  • Initiation: Start the metabolic reaction by adding the NADPH-regenerating system to the HLM mixture [1].
  • Sampling: Immediately withdraw the first aliquot (t=0) and then at predetermined time points (e.g., 5, 10, 20, 30, and 45 minutes). The volume is typically 50 µL [1].
  • Termination: Immediately add each aliquot to a pre-chilled tube containing ice-cold acetonitrile (e.g., 150 µL) to stop the enzymatic reaction. This tube should also contain the internal standard (Savolitinib, AZD-6094) [1].
  • Processing: Vortex, centrifuge (e.g., at 13,000 rpm for 10 minutes), and inject the clean supernatant into the UPLC-MS/MS system for analysis [1].
  • Data Analysis: Plot the remaining this compound concentration (ln) versus time. The slope of the linear regression is used to calculate the in vitro half-life, which then allows for the determination of intrinsic clearance [1].

FAQs & Troubleshooting Guide

Q1: What is the most critical parameter to optimize for the UPLC-MS/MS method?

  • A1: The mobile phase composition and pH are crucial. The published method uses an isocratic elution with 50% 0.1% formic acid in water (pH 3.2) and 50% acetonitrile. Increasing the organic phase (>50%) can cause poor peak separation, while reducing it leads to longer retention times. A pH higher than 3.2 can result in peak tailing [1].

Q2: Our analytical signal for this compound is weak or inconsistent. What should I check?

  • A2:
    • Ion Source & MRM Transitions: Verify that the mass spectrometer is tuned for this compound in positive ESI mode. Confirm the MRM transitions are correctly set. The precursor ion for this compound is m/z 667.4, and a suitable product ion should be selected [1].
    • Matrix Effects: Although the method has been validated, significant matrix effects from different HLM batches can occur. Re-evaluate the extraction efficiency and matrix effect as per FDA guidelines if you are using a new HLM source [1].
    • Sample Stability: Ensure that the processed samples in the autosampler are maintained at a low temperature (e.g., 4°C) and that the injection sequence does not exceed the established stability period [1].

Q3: We are observing a very fast degradation of this compound in our incubations. Is this expected?

  • A3: Yes, this is consistent with published findings. this compound is classified as a high-clearance compound with a short in vitro half-life of under 15 minutes [1]. This rapid metabolism is primarily driven by the CYP3A4 enzyme [1]. If the degradation is faster than expected, confirm the protein concentration and activity of your HLM preparation.

Q4: How can we modify the method for other biological matrices (e.g., plasma, tissue homogenates)?

  • A4: The core UPLC-MS/MS conditions (column, mobile phase, MRM) are a strong starting point. However, you must re-validate the method for the new matrix, focusing on:
    • Sample Preparation: Protein precipitation with ACN may suffice, but for complex matrices, a solid-phase extraction (SPE) might be needed for better cleanup.
    • Matrix Effects: A full assessment of matrix effects, precision, and accuracy in the new matrix is mandatory.
    • Extraction Recovery: Optimize and report the extraction recovery specifically for the new matrix [1].

References

Fenebrutinib drug-drug interaction assessment

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Drug-Drug Interaction Profile

The table below summarizes the key DDI parameters of this compound based on clinical and in vitro studies.

Role Enzyme/Transporter Interaction Magnitude / Parameters Clinical Recommendation/Implication

| As a Substrate | CYP3A [1] [2] [3] | - Itraconazole (strong inhibitor): Increased AUC, but decreased Cmax due to excipient complexation [3].

  • Considered a sensitive CYP3A substrate [3]. | Co-administration with strong CYP3A inhibitors may increase this compound exposure. | | As an Inhibitor | CYP3A (Time-Dependent) [2] [3] | - Midazolam (sensitive substrate): ~2-fold increase in AUC [2].
  • Simvastatin (substrate): ~2.5-fold increase in AUC [2]. | May increase exposure of co-administered CYP3A substrates. | | | BCRP [2] [3] | - Rosuvastatin (substrate): ~2.7-fold increase in AUC [2].
  • In vitro IC~50~: 9.40 µM [2]. | Likely to increase exposure of BCRP substrates (e.g., rosuvastatin). | | | OATP1B | - In vitro IC~50~: 19.7 µM (OATP1B1), 7.15 µM (OATP1B3) [2].
  • Clinical DDI with rosuvastatin: The observed interaction is attributed primarily to BCRP inhibition, with minimal clinical inhibition of OATP1B, as confirmed by a lack of change in coproporphyrin (OATP1B biomarker) levels [2] [3]. | Clinical inhibition is considered weak or not significant. |

Experimental Protocols for DDI Assessment

The following methodologies are derived from studies used to characterize this compound's DDI potential.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI)

This protocol assesses reversible and time-dependent inhibition of major CYP enzymes [2].

  • System: Human liver microsomes (HLM).
  • Probe Substrates: Specific substrates for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A (e.g., midazolam and testosterone).
  • Procedure:
    • Pre-incubate this compound (concentrations up to 50 µM) with NADPH in HLM.
    • For TDI assessment, conduct a longer pre-incubation (e.g., 30 minutes) before adding the probe substrate.
    • For reversible inhibition, add the probe substrate without a pre-incubation step.
    • Quantify metabolite formation using LC-MS/MS to determine enzyme activity.
  • Key Finding: this compound showed time-dependent inhibition of CYP3A, with kinetic parameters (k~inact~ and K~I~) determined using midazolam and testosterone as probes [2].
In Vitro Transporter Inhibition Assay

This protocol evaluates inhibition of uptake and efflux transporters [2].

  • Systems:
    • OATP1B1/1B3: HEK293 cells overexpressing the transporters.
    • BCRP: MDCKII cells overexpressing BCRP.
  • Probe Substrates:
    • OATP1B1/1B3: Estradiol-17-β-D-glucuronide (E217βG) and cholecystokinin-8 (CCK-8).
    • BCRP: Prazosin.
  • Procedure:
    • Incubate transporter-expressing cells with the probe substrate in the presence of increasing concentrations of this compound.
    • Measure the intracellular accumulation (for uptake transporters) or transepithelial flux (for efflux transporters) of the probe.
    • Calculate IC~50~ values from the concentration-response data.
  • Key Finding: this compound inhibited OATP1B1, OATP1B3, and BCRP in vitro, with IC~50~ values informing clinical DDI risk [2].

The workflow for these key in vitro experiments can be summarized as follows:

G Start Start: In Vitro DDI Assessment CYP_Assay CYP Inhibition Assay Start->CYP_Assay Transporter_Assay Transporter Inhibition Assay Start->Transporter_Assay HLMs System: Human Liver Microsomes CYP_Assay->HLMs CYP_Probes Probe Substrates for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A CYP_Assay->CYP_Probes TDI Pre-incubation with NADPH (Time-Dependent Inhibition) CYP_Assay->TDI Cell_Systems Systems: OATP1B1/1B3 (HEK293) BCRP (MDCKII) Transporter_Assay->Cell_Systems Transporter_Probes Probe Substrates: E217βG, CCK-8 (OATP) Prazosin (BCRP) Transporter_Assay->Transporter_Probes LCMS1 Analysis: LC-MS/MS to measure metabolite formation TDI->LCMS1 Result1 Output: IC₅₀ and TDI Parameters (kᵢₙₐcₜ, Kᵢ) LCMS1->Result1 Data Analysis LCMS2 Analysis: LC-MS/MS to measure substrate accumulation/flux Transporter_Probes->LCMS2 Result2 Output: IC₅₀ values LCMS2->Result2 Data Analysis

Clinical DDI Study with Probe Cocktail

A clinical study design to comprehensively assess DDI potential in humans [2].

  • Design: Open-label, fixed-sequence, or randomized crossover study in healthy volunteers.
  • This compound Dosing: 200 mg twice daily.
  • Probe Substrates:
    • Midazolam: Sensitive CYP3A substrate.
    • Simvastatin: CYP3A and OATP1B substrate.
    • Rosuvastatin: BCRP and OATP1B substrate.
  • Endpoint: Compare the geometric mean ratio (GMR) of the Area Under the Curve (AUC) and maximum concentration (C~max~) for each probe with and without this compound.
  • Key Finding: this compound increased the exposure (AUC) of midazolam, simvastatin, and rosuvastatin by approximately 2- to 2.7-fold [2].
Use of Endogenous Biomarkers for Transporter DDI

A novel approach to decipher the mechanism of complex DDIs [2].

  • Biomarker: Coproporphyrin I (CP-I), an endogenous compound that is a selective substrate for OATP1B1/1B3.
  • Procedure:
    • In the clinical DDI study, collect plasma samples from subjects.
    • Measure CP-I levels using LC-MS/MS when this compound is administered alone and when co-administered with a probe like rosuvastatin.
  • Data Interpretation: No change in CP-I levels indicates a lack of clinically significant OATP1B inhibition. This helps attribute any increase in rosuvastatin exposure to BCRP inhibition instead [2].

The strategic approach for a clinical DDI assessment, incorporating endogenous biomarkers, is outlined below:

G Start Start: Clinical DDI Study Design Dosing Administer this compound (200 mg BID) to Healthy Volunteers Start->Dosing Cocktail Co-administer Probe Drug Cocktail: - Midazolam (CYP3A) - Simvastatin (CYP3A/OATP1B) - Rosuvastatin (BCRP/OATP1B) Dosing->Cocktail Biomarker Collect Plasma Samples for Endogenous Biomarker (Coproporphyrin I) Cocktail->Biomarker PK Perform PK Analysis (LC-MS/MS) for Probe Drugs Cocktail->PK Compare Compare Exposure (AUC, Cₘₐₓ) of Probes with vs. without this compound Biomarker->Compare CP-I Data PK->Compare PK Data Interpret Interpret Mechanism: - ↑ CYP3A substrate AUC = CYP3A Inhibition - ↑ Rosuvastatin AUC + Stable CP-I = BCRP Inhibition Compare->Interpret


Frequently Asked Questions (FAQs)

Q1: Is this compound a sensitive CYP3A substrate? Yes, based on the totality of evidence from clinical DDI studies and PBPK modeling, this compound is considered a sensitive CYP3A substrate [3]. Co-administration with strong CYP3A inhibitors requires caution.

Q2: How can we determine if this compound's DDI with rosuvastatin is due to OATP1B or BCRP inhibition? The mechanism can be deciphered using a combination of methods:

  • Clinical DDI Data: A greater increase in C~max~ relative to AUC suggests BCRP inhibition [3].
  • Endogenous Biomarker: Measure coproporphyrin I (CP-I). If CP-I levels do not change with this compound treatment, it indicates a lack of clinical OATP1B inhibition, pointing to BCRP as the primary mechanism for the interaction [2] [3].

Q3: Why did itraconazole decrease the C~max~ of this compound despite being a strong CYP3A inhibitor? This unexpected observation was mechanistically explained through PBPK modeling. The excipient hydroxypropyl-β-cyclodextrin (H-β-CD) in the itraconazole solution forms a complex with this compound in the gut, temporarily reducing its absorption rate and lowering C~max~. However, itraconazole still inhibits CYP3A-mediated metabolism, leading to an overall increase in this compound AUC [3].

Q4: What is the role of PBPK modeling in this compound's DDI assessment? Physiologically-based pharmacokinetic (PBPK) modeling was used to:

  • Rationalize complex DDI results (e.g., the itraconazole interaction) [3].
  • Confirm the primary role of BCRP over OATP1B inhibition [3].
  • Support this compound's classification as a sensitive CYP3A substrate, enabling model-informed drug development and dosing recommendations without additional dedicated clinical studies [3].

References

Fenebrutinib phase 1 trial termination reasons

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Clinical Trial Overview

The table below summarizes the key information found in the search results regarding this compound's clinical trial history and status.

Trial Phase Indication Status / Outcome Key Details / Reasons
Phase I Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL) [1] Prematurely Terminated [1] Terminated due to "drug-related adverse effects"; not being developed further for these indications [1].
Phase II (FENopta) Relapsing Multiple Sclerosis (RMS) [2] [3] Completed Successfully Showed near-complete suppression of disease activity and no disability progression for up to two years [2].
Phase III (FENhance 2) Relapsing Multiple Sclerosis (RMS) [4] [5] Met Primary Endpoint (Results announced November 2025) Significantly reduced annualized relapse rate compared to teriflunomide [4].
Phase III (FENtrepid) Primary Progressive MS (PPMS) [4] [6] Met Primary Endpoint (Results announced November 2025) Slowed disability progression, shown to be non-inferior to Ocrevus (ocrelizumab) [4] [6].

This compound Profile & Mechanism of Action

This compound is an investigational, oral Bruton’s tyrosine kinase (BTK) inhibitor with a unique profile that distinguishes it from others in its class [2] [3]. The following diagram illustrates its core mechanism of action.

fenebrutinib_mechanism B-Cell Activation B-Cell Activation BTK Enzyme BTK Enzyme B-Cell Activation->BTK Enzyme Inflammatory Response Inflammatory Response BTK Enzyme->Inflammatory Response Nerve Damage Nerve Damage BTK Enzyme->Nerve Damage Microglia Activation Microglia Activation Microglia Activation->BTK Enzyme This compound This compound This compound->BTK Enzyme Reversible & Non-covalent Inhibition

Its key characteristics are [2] [4] [7]:

  • Dual Inhibition: It targets both B-cells (part of the adaptive immune system) and microglia (resident immune cells in the brain). This is thought to address both the acute inflammation that causes relapses and the chronic, compartmentalized inflammation inside the brain that drives long-term disability progression.
  • Reversible & Non-covalent Binding: Unlike many other BTK inhibitors, this compound binds to the BTK enzyme in a reversible and non-covalent manner. This high selectivity is theorized to contribute to a better safety and tolerability profile by limiting off-target effects.
  • Central Nervous System (CNS) Penetrant: It is designed to cross the blood-brain barrier, allowing it to act directly on microglia within the central nervous system.

Experimental Insights & Safety Profile

For researchers, the methodologies and safety findings from recent trials are highly relevant.

  • Key Experimental Findings: A recent preclinical study published in the Journal of Neuroinflammation demonstrated that this compound blocks distinct human microglial signaling pathways [7] [8]. The study used human iPSC-derived microglia and complex human brain cell systems (including brain organoids) to show that this compound blocks the deleterious effects of microglial Fc gamma receptor (FcγR) activation. This includes the reduction of cytokine release and the prevention of microglial clustering and neurite damage. Notably, it did not significantly impact pathways linked to TLR4 and NLRP3 signaling or myelin phagocytosis, indicating a targeted effect [8].

  • Observed Safety Profile: In the context of Multiple Sclerosis trials, the safety profile of this compound has been consistent. In the Phase II FENopta open-label extension study for RMS, the most common adverse events were common infections (e.g., COVID-19, urinary tract infection) [2] [3]. There were reports of asymptomatic liver enzyme (alanine aminotransferase) elevations that resolved after treatment discontinuation [2]. Liver safety was noted to be consistent with previous studies in the recent Phase III results [4].

References

Fenebrutinib Reactive Metabolite Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The characterization of fenebrutinib's reactive metabolites, including the iminoquinone adduct, is crucial for understanding its potential toxicity. The table below summarizes the key reactive intermediates identified in a 2023 metabolism study [1].

Reactive Intermediate Type Trapping Agent Used Key Adduct(s) Identified (m/z) Proposed Bioactivation Pathway
Iminium Ion Potassium Cyanide (KCN) M11/KCN (620.3), M12/KCN, M13/KCN, M14/KCN N-dealkylation and hydroxylation of the piperazine ring, leading to dehydration and iminium ion formation [1].
6-Iminopyridin-3(6H)-one (Iminoquinone) Glutathione (GSH) M15/GSH (799.3) N-dealkylation and hydroxylation of the pyridine ring, resulting in the formation of a reactive iminoquinone intermediate [1].
Aldehyde Methoxylamine Six methoxylamine adducts Oxidation of the hydroxymethyl group on the pyridine moiety to a reactive aldehyde [1].

Frequently Asked Questions (FAQs)

  • Q1: What is the significance of characterizing reactive metabolites for this compound? Understanding the bioactivation pathways is essential in drug development because reactive intermediates can bind covalently to cellular proteins and DNA, potentially leading to adverse effects such as hepatotoxicity. Identifying these pathways allows medicinal chemists to redesign the molecule to mitigate these risks while preserving efficacy [1].

  • Q2: Which trapping agent should I use to detect the iminoquinone adduct of this compound? To specifically capture the 6-iminopyridin-3(6H)-one (iminoquinone) reactive metabolite of this compound, you should use Glutathione (GSH) as the trapping agent in your in vitro metabolic incubation experiments. The resulting stable GSH adducts can then be characterized using liquid chromatography-mass spectrometry (LC-MS) [1].

  • Q3: What analytical technique is recommended for characterizing this compound metabolites and adducts? The study utilized Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS). The multi-step fragmentation capability (MS³) of the ion trap mass spectrometer was particularly valuable for elucidating the structure of metabolites and adducts by providing characteristic fragment ions [1].

Experimental Protocol for Reactive Metabolite Characterization

Below is a generalized workflow for the in vitro incubation and characterization of this compound's reactive metabolites, based on the identified study [1].

cluster_1 Key Experimental Components Start Start Experiment Incubation In Vitro Incubation Start->Incubation Extraction Sample Preparation & Protein Precipitation Incubation->Extraction Analysis LC-ITMS Analysis Extraction->Analysis Data Data Analysis & Structural Elucidation Analysis->Data End End Data->End Sub Substrate: this compound Sub->Incubation Enzyme Enzyme Source: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) Enzyme->Incubation Cofactor Cofactor: NADPH (Generating System) Cofactor->Incubation Trap Trapping Agents: KCN, GSH, or Methoxylamine Trap->Incubation

Step-by-Step Methodology:

  • In Vitro Incubation:

    • Prepare an incubation mixture containing:
      • Enzyme Source: Rat or human liver microsomes (typically 0.5-1.0 mg protein/mL) [1] [2].
      • Substrate: this compound (at a relevant concentration, e.g., 10-50 μM) [1].
      • Cofactor: An NADPH-generating system to support cytochrome P450 activity [1].
      • Trapping Agent: One of the following:
        • Potassium Cyanide (KCN) for iminium ions.
        • Glutathione (GSH) for iminoquinone and other soft electrophiles.
        • Methoxylamine for aldehyde intermediates [1].
    • Incubate the mixture (typically at 37°C for 60-120 minutes). Terminate the reaction by adding a solvent like acetonitrile [1] [2].
  • Sample Preparation:

    • Centrifuge the terminated incubation mixture to precipitate proteins.
    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis [1] [2].
  • LC-ITMS Analysis:

    • Chromatography: Use a C18 reversed-phase column. The study employed an isocratic mobile phase of 50% acetonitrile and 50% aqueous 0.1% formic acid (pH 3.2) for a related UPLC-MS/MS method [2].
    • Mass Spectrometry: Utilize an Ion Trap Mass Spectrometer (LC-ITMS) with electrospray ionization (ESI) in positive mode.
    • Data Acquisition: Perform full MS scans to detect potential metabolites and adducts. Use data-dependent MS² and MS³ scans on precursor ions to obtain structural information through fragmentation patterns [1].

Troubleshooting Common Scenarios

  • Low Abundance of Adducts Detected: Ensure the stability of your NADPH-generating system, as insufficient cofactor will limit metabolic turnover. Verify the activity of your liver microsomes and optimize the incubation time and substrate concentration. Using fresh trapping agents is also critical [1].

  • Uncertain Identification of Adducts: The MS³ functionality of the ion trap is key. Use the known fragmentation pattern of this compound itself (which produces a key fragment at m/z 647 after loss of water from the parent ion m/z 665) to help rationalize the fragmentation of metabolites and adducts. Meticulous comparison of fragment ions between the parent drug and the adduct is necessary for confident structural elucidation [1].

References

Technical Support Center: Fenebrutinib LC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Guidance & Troubleshooting
What HPLC/UPLC columns are recommended? Start with columns proven for similar compounds: C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) or phenyl-hexyl for possible isomer separation.
How to improve peak shape and reduce tailing? Modify mobile phase: reduce silanol interactions with buffers like ammonium acetate/formate (10-20 mM, pH 4.5-5.0). Adjust column temperature (35-50°C).
How to enhance resolution of Fenebrutinib from impurities/degradants? Optimize gradient program: shallow gradients (e.g., 0.1-0.5% organic/min) improve separation. Consider using ammonium bicarbonate buffer (pH ~9) for alternate selectivity.
What detection wavelength is optimal? Use a PDA detector. Determine (\lambda_{\text{max}}) for this compound in your mobile phase (likely 220-280 nm).
How to handle sample solubility and stability issues? Diluent should match initial mobile phase composition. Assess stability in solution under various pH/temperature; prepare fresh standard/sample solutions.

Troubleshooting Guides

Problem Potential Causes Recommended Actions

| Poor Peak Shape | 1. Strong interaction with active silanol sites. 2. Incompatible column chemistry. 3. Sample solvent stronger than mobile phase. | 1. Use a high-purity, hybrid silica C18 column and add buffer. 2. Switch to a phenyl column. 3. Ensure sample is in a solvent equal to or weaker than the initial mobile phase. | | Insufficient Resolution | 1. Gradient is too steep. 2. Column temperature is not optimal. 3. Mobile phase pH does not suppress ionization. | 1. Flatten the gradient slope. 2. Systematically vary temperature (e.g., 30°C to 50°C). 3. Adjust pH at least 2 units away from the analyte's pKa (if known). | | High Background Noise / Baseline Drift | 1. Mobile phase contaminants or uneven mixing. 2. Column bleeding (especially at high pH). 3. Air bubbles in the system. | 1. Use HPLC-grade solvents, high-purity salts, and ensure thorough mobile phase degassing (helium sparging/sonication). 2. Use a column rated for the pH range; avoid exceeding pH 8 for standard silica. 3. Purge the system thoroughly. | | Low Recovery / Signal | 1. Sample adsorption. 2. Degradation of analyte in the autosampler. 3. Incorrect detection wavelength. | 1. Add a low percentage of strong solvent (e.g., 1-2% IPA) to the diluent. 2. Keep autosampler temperature low (e.g., 4-10°C) and assess stability. 3. Confirm (\lambda_{\text{max}}) using a PDA detector. | | Retention Time Instability | 1. Mobile phase pH or composition not equilibrated. 2. Column temperature fluctuation. 3. Column overloading. | 1. Allow sufficient equilibration time between gradient runs (至少10-15 column volumes). 2. Ensure column heater is functioning correctly. 3. Reduce injection volume or sample concentration. |

Experimental Protocol: Initial Method Scouting

Here is a detailed methodology for the initial scouting phase of method development.

1. Objective To develop a stable, specific, and robust Reverse-Phase Liquid Chromatography (RP-LC or RPLC) method for the analysis of this compound in bulk drug substance and related impurities.

2. Materials and Equipment

  • Analytical Instrument: UPLC or HPLC system with PDA detector, preferably with a thermostat-controlled autosampler and column oven.
  • Columns: A selection of columns, e.g., C18 (e.g., 100 x 2.1 mm, 1.7 µm), Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).
  • Chemicals: this compound reference standard, HPLC-grade water, acetonitrile, methanol, ammonium acetate, ammonium formate, formic acid, acetic acid, ammonium hydroxide.
  • Solutions:
    • Mobile Phase A: Various aqueous buffers (e.g., 10 mM Ammonium Formate, pH 3.0; 10 mM Ammonium Acetate, pH 5.0; 0.1% Formic Acid).
    • Mobile Phase B: Acetonitrile or Methanol.
    • Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 v/v mixture of Mobile Phase A and B) to obtain a concentration of approximately 1 mg/mL.
    • Test Solution: Dilute the stock solution with diluent to a concentration of about 10 µg/mL.

3. Scouting Procedure

  • Step 1: Column and pH Screening.
    • Set the column temperature to 40°C.
    • Use a generic linear gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 1 minute. Flow rate: 0.3 mL/min (for UPLC). Detection: PDA scan from 210 to 400 nm.
    • Inject the test solution on different columns (C18, Phenyl) with different Mobile Phase A buffers (low, mid, high pH) to assess retention and peak shape.
  • Step 2: Fine-Tuning the Gradient.
    • Based on the results from Step 1, select the column and pH that provide the best compromise between retention and peak shape.
    • Adjust the gradient program to ensure the peak elutes in the middle of the run. For example, if the peak elutes at 30% B, a gradient from 10% B to 60% B over 10 minutes might be suitable.
  • Step 3: Isocratic Optimization.
    • Run several isocratic scouting runs with different %B values (e.g., 5% above and below the elution %B from the gradient run) to find the optimal k (retention factor).
    • Use the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time. Aim for a k between 2 and 10.
  • Step 4: Forced Degradation Studies (Stressing).
    • Subject the drug substance to stress conditions (acid, base, oxidative, thermal, photolytic) to generate degradants.
    • Analyze the stressed samples using the developed method to demonstrate specificity—the method's ability to separate this compound from its degradants.

4. Method Validation Once a suitable method is established, it must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Experimental Workflow Diagram

The following diagram visualizes the logical workflow for the method development process.

fenebrutinib_workflow start Start Method Development scouting Initial Scouting (Column, pH, Gradient) start->scouting analysis Analyze Results (Retention, Peak Shape) scouting->analysis optimize Fine-Tune Conditions (Gradient, Temperature) analysis->optimize Conditions Unsatisfactory stress Forced Degradation Studies (Assess Specificity) analysis->stress Conditions Satisfactory optimize->analysis Re-evaluate validate Full Method Validation (Per ICH Q2(R1)) stress->validate end Validated LC Method validate->end

Next Steps for Your Research

Since specific public data on this compound LC methods is limited, I suggest you:

  • Consult specialized scientific databases like PubMed, Google Scholar, or USP PF for primary literature.
  • Leverage instrument vendor application notes (e.g., from Waters, Agilent, Thermo Fisher) for methods analyzing similar Bruton's Tyrosine Kinase (BTK) inhibitors.
  • Systematically follow the scouting protocol outlined above, as it is a standard and effective approach for novel molecules.

Fenebrutinib annualized relapse rate clinical data

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Clinical Data Summary

Trial Name & Phase Patient Population Comparator Primary Endpoint Result Key Secondary & Other Results Safety Profile
FENhance 2 (Phase III) [1] [2] Relapsing MS (RMS) Teriflunomide Met: Significantly reduced ARR over at least 96 weeks [1] [2] Data to be presented at upcoming medical meetings [1] Liver safety consistent with previous studies; additional data under evaluation [1]

| FENopta OLE (Phase II) [3] | Relapsing MS (RMS) | N/A (Open-label) | N/A | ARR: 0.06 (approx. one relapse every 17 years) over 2 years [3] MRI: No new T1 gadolinium-enhancing lesions observed [3] | Most common AEs: COVID-19 (10%), UTI (10%) [3]. Serious AEs: 2% (incl. one case of resolved asymptomatic ALT elevation) [3] | | FENtrepid (Phase III) [1] [4] | Primary Progressive MS (PPMS) | Ocrelizumab (OCREVUS) | Met: Non-inferior to ocrelizumab in delaying composite 12-week Confirmed Disability Progression (cCDP12) over at least 120 weeks [1] [2] | Numerical benefit vs. ocrelizumab seen as early as Week 24 and sustained [1] [2] | Liver safety consistent with previous studies; additional data under evaluation [1] |

Experimental Trial Designs

The robust clinical data for this compound is generated from large, well-designed Phase III trials.

  • FENhance 1 & 2 (RMS Studies): These are two similarly-designed Phase III multicentre, randomised, double-blind, double-dummy, parallel-group studies [1] [2]. They enrolled a total of 1,497 adult patients with RMS, randomized 1:1 to receive either oral this compound twice daily or oral teriflunomide once daily for at least 96 weeks. The use of a double-dummy design ensures blinding despite the different administration routes of the drugs [1].
  • FENtrepid (PPMS Study): This is a Phase III multicentre, randomised, double-blind, double-dummy, parallel-group study that enrolled 985 adult patients with PPMS aged 18-65 [1] [4]. Patients were randomized 1:1 to receive either daily oral this compound or intravenous ocrelizumab every six months for at least 120 weeks [1].

Mechanism of Action & Signaling Pathways

This compound's efficacy in MS is attributed to its unique dual mechanism of action, targeting both peripheral and central nervous system inflammation. The diagram below illustrates the key signaling pathways it modulates.

G cluster_peripheral Peripheral Immune Response (B-cells) cluster_central Central Nervous System (Microglia) This compound This compound BCell B-cell Activation & Antibody Production This compound->BCell Inhibits Microglia Microglial Activation via FcγR Signaling This compound->Microglia Inhibits Relapses Acute Inflammation & Relapses BCell->Relapses Pathways Inflammatory Cytokine Release Microglial Clustering Neurite Damage Microglia->Pathways Disability Chronic Damage & Disability Progression Pathways->Disability

This compound is an investigational oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor [1]. Its key pharmacological characteristics include:

  • High Selectivity: It has been shown to be 130 times more selective for BTK versus other kinases [1] [5].
  • Blood-Brain Barrier Penetration: It is designed to cross the blood-brain barrier into the central nervous system (CNS), allowing it to target compartmentalized inflammation [1].
  • Dual Inhibition: It inhibits both B-cell activation (controlling acute inflammation that causes relapses) and microglia activation (addressing chronic damage that drives long-term disability) [1] [6].

A preclinical study on human microglia and brain organoids demonstrated that this compound specifically blocks detrimental microglial signaling pathways triggered by Fc gamma receptor (FcγR) activation, which leads to cytokine release and neurite damage. In contrast, it did not significantly impact pathways linked to Toll-like receptor 4 (TLR4) and NLRP3 signaling or myelin phagocytosis [6].

Key Comparisons and Future Outlook

  • Potential Best-in-Disease Profile: this compound is positioned as a potential first high-efficacy, oral treatment for both RMS and PPMS [1] [5]. Its convenient oral administration could offer a significant advantage over infused therapies like ocrelizumab.
  • Comparison with Ocrelizumab for PPMS: In the FENtrepid trial, this compound was not only non-inferior but also showed a consistent numerical benefit over ocrelizumab in slowing disability progression, starting as early as 24 weeks [1] [2]. This is notable as ocrelizumab is currently the only approved therapy for PPMS.
  • Awaiting Complete Data: A comprehensive comparison with other BTK inhibitors in development for MS will require the full data from the FENhance 1, 2, and FENtrepid studies, which are slated for presentation at upcoming medical meetings. The readout for the second RMS trial, FENhance 1, is expected in the first half of 2026 [1] [2].

References

Disability Progression Outcomes with Fenebrutinib

Author: Smolecule Technical Support Team. Date: February 2026

Trial Identifier & Phase MS Type Study Design & Duration Key Efficacy Findings on Disability Progression Safety Findings
FENopta (Phase II) [1] [2] [3] Relapsing MS (RMS) Open-label extension (OLE); 96-week data No observed disability progression, as measured by the Expanded Disability Status Scale (EDSS) [1] [2]. Safety profile consistent with previous studies. Most common AEs: COVID-19, UTI, pharyngitis [1].
FENhance 2 (Phase III) [4] [5] Relapsing MS (RMS) Pivotal, double-blind, vs. teriflunomide; ≥96 weeks Met primary endpoint (Annualized Relapse Rate). Key secondary endpoints (CDP12, CDP24, cCDP24) to characterize effect on disability [4] [5]. Liver safety consistent with previous studies. Additional safety data under evaluation [4] [5].
FENtrepid (Phase III) [4] [5] Primary Progressive MS (PPMS) Pivotal, double-blind, vs. OCREVUS; ≥120 weeks Met primary endpoint: non-inferior to OCREVUS in delaying composite confirmed disability progression (cCDP12) [4] [5]. Numerical benefit seen as early as week 24 [4] [5]. Safety profile consistent with previous studies. No new safety signals identified in the OLE [1] [3].

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies for the key clinical trials.

• FENopta Phase II Study & Open-Label Extension (OLE) [1] [3]
  • Objective: To evaluate the efficacy, safety, and impact on biomarkers of fenebrutinib in adults with Relapsing Multiple Sclerosis (RMS).
  • Design: The initial study was a 12-week, randomized, double-blind, placebo-controlled trial. Patients who completed it could enter an Open-Label Extension (OLE), where all participants received this compound for up to 192 weeks.
  • Participants: 109 adults aged 18-55 with RMS.
  • Key Endpoints:
    • Primary (12-week): Total number of new T1 gadolinium-enhancing (T1-Gd+) brain lesions on MRI.
    • Secondary (12-week): Number of new/enlarging T2 lesions; proportion of patients free of new T1-Gd+ and new/enlarging T2 lesions.
    • OLE Endpoints: Annualized Relapse Rate (ARR), disability progression measured by EDSS, and MRI lesion activity.
• FENhance 1 & 2 Phase III Studies (RMS) [4] [5]
  • Objective: To evaluate the efficacy and safety of this compound compared to an active comparator (teriflunomide) in adults with RMS.
  • Design: Two similarly designed Phase III multicenter, randomized, double-blind, double-dummy, parallel-group studies.
  • Participants: A total of 1,497 adult patients with RMS.
  • Treatment: Patients were randomized 1:1 to receive either oral this compound twice daily or oral teriflunomide once daily for at least 96 weeks.
  • Key Endpoints:
    • Primary: Annualized Relapse Rate (ARR).
    • Secondary: Time to onset of 24-week composite confirmed disability progression (cCDP24), 12-week confirmed disability progression (CDP12), and 24-week confirmed disability progression (CDP24).
• FENtrepid Phase III Study (PPMS) [4] [5]
  • Objective: To evaluate the efficacy and safety of this compound compared to OCREVUS (ocrelizumab) in adults with Primary Progressive Multiple Sclerosis (PPMS).
  • Design: Phase III multicenter, randomized, double-blind, double-dummy, parallel-group study.
  • Participants: 985 adult patients with PPMS.
  • Treatment: Patients were randomized 1:1 to receive either daily oral this compound or intravenous OCREVUS every six months for at least 120 weeks.
  • Key Endpoints:
    • Primary: Time to onset of 12-week composite confirmed disability progression (cCDP12).
    • Composite Endpoint (cCDP): A comprehensive measure incorporating three disability assessments:
      • EDSS (Overall disability)
      • Timed 25-Foot Walk (T25FW) (Walking speed)
      • Nine-Hole Peg Test (9HPT) (Upper limb function)
    • Secondary: Time to onset of 24-week composite confirmed disability progression (cCDP24), among others.

Mechanism of Action: Dual Inhibition Pathway

This compound's effect on disability progression is linked to its unique mechanism of action as a brain-penetrant Bruton's Tyrosine Kinase (BTK) inhibitor. The following diagram illustrates the proposed pathways through which it may suppress disease activity and progression.

G This compound This compound (Oral BTK Inhibitor) BCellPath B-Cell Pathway (Peripheral Immune System) This compound->BCellPath  Inhibits BTK MicrogliaPath Microglia Pathway (Central Nervous System) This compound->MicrogliaPath  Inhibits BTK AcuteInflammation Reduces acute inflammation that causes relapses BCellPath->AcuteInflammation ChronicDamage Addresses chronic inflammation & neurotoxicity MicrogliaPath->ChronicDamage Outcome1 Reduces Disease Activity (e.g., new MRI lesions, relapses) AcuteInflammation->Outcome1 Outcome2 Suppresses Disability Progression (e.g., EDSS worsening) ChronicDamage->Outcome2

This dual mechanism is significant because it allows this compound to target drivers of MS pathology believed to be located both in the peripheral immune system and within the central nervous system itself [4] [5] [6].

Interpretation and Context for Researchers

  • Composite Endpoints in PPMS: The use of a composite confirmed disability progression (cCDP) endpoint in the FENtrepid trial is a key advancement. It offers greater sensitivity than EDSS alone by also capturing worsening of walking speed (T25FW) and upper limb function (9HPT), which are crucial for patients with progressive MS [4] [5].
  • Positioning Among Therapies: The positive Phase III results position this compound to be the first and only BTK inhibitor with demonstrated efficacy in both RMS and PPMS [4] [5]. Its non-inferiority to OCREVUS, the current standard of care for PPMS, is a particularly notable finding.
  • Data Status: While the FENhance 2 (RMS) and FENtrepid (PPMS) trials have reported positive topline results, the scientific community is still awaiting the full data presentations at upcoming medical meetings. The results from the second RMS trial, FENhance 1, are expected in the first half of 2026 [4] [5].

References

Fenebrutinib chronic spontaneous urticaria versus omalizumab

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Tale of Two Pathways

Fenebrutinib and omalizumab work through completely different biological pathways to suppress CSU symptoms. The table below outlines their distinct mechanisms.

Feature This compound Omalizumab
Drug Class Bruton's Tyrosine Kinase (BTK) Inhibitor [1] Anti-IgE Monoclonal Antibody [2]
Primary Target BTK enzyme [1] Free IgE in the bloodstream [2]
Mechanism Inhibits BTK, a key enzyme in the FcεRI signaling pathway in mast cells and basophils. This prevents cell degranulation and release of histamine and other inflammatory mediators. Also reduces autoantibody production by B cells [1]. Binds to free IgE, preventing it from attaching to the FcεRI receptor on mast cells and basophils. This downregulates the expression of these receptors, making the cells less reactive and reducing the release of inflammatory substances [2].

The following diagram illustrates these distinct pathways and their points of intervention.

G IgE IgE Antibody Receptor FcεRI Receptor IgE->Receptor Binds to BTK BTK Enzyme Receptor->BTK Activates Degran Mast Cell/Basophil Degranulation BTK->Degran Triggers Histamine Release of Histamine & Inflammatory Mediators Degran->Histamine Omalizumab Omalizumab (Anti-IgE mAb) Omalizumab->IgE Neutralizes This compound This compound (BTK Inhibitor) This compound->BTK Inhibits

Clinical Efficacy and Safety Profile

The most current information indicates a significant divergence in the clinical development paths of these two drugs for CSU.

Aspect This compound Omalizumab
Development Status for CSU Discontinued after Phase II studies [3]. Approved and recommended globally as a third-line treatment for refractory CSU [4] [2].
Reported Efficacy In a Phase II study, it showed improvement in disease activity (e.g., reduction in Weekly Urticaria Activity Score, UAS7) [3]. Strong recommendation (1a级证据) in the 2025 Chinese guideline for refractory CSU. Effective in ~70% of antihistamine-refractory patients [3] [2].
Key Safety Findings Program was stopped due to off-target effects leading to elevated liver transaminases in some patients [3]. Well-tolerated with a well-established safety profile. Common adverse effects include injection site reactions [3].
Route of Administration Oral [3]. Subcutaneous injection [2].

Interpretation & Key Takeaways for Researchers

  • This compound is not a viable clinical candidate for CSU. Its development was halted specifically due to safety concerns (transaminase elevations) observed in clinical trials, which were attributed to its off-target effects [3]. This highlights the challenge of achieving sufficient selectivity with first-generation reversible BTK inhibitors.
  • Omalizumab remains the established biologic therapy. It continues to be the cornerstone of treatment for patients who do not respond to high-dose antihistamines, backed by extensive real-world evidence and strong guideline recommendations [4] [2].
  • The BTK pathway remains a valid target. The theoretical promise of BTK inhibition in CSU continues to drive drug development. Remibrutinib, a next-generation BTK inhibitor with high selectivity, has completed Phase III trials for CSU with a reportedly improved safety profile, offering a new potential oral therapy option [1] [3].

Future Research Directions

For the scientific community, the journey of these therapies suggests several forward-looking pathways:

  • Exploring Next-Generation BTKi: The focus should shift to highly selective BTK inhibitors like remibrutinib to minimize off-target toxicity while maintaining efficacy [1] [3].
  • Combination Therapies: Research into whether a combination of an anti-IgE agent like omalizumab and a BTK inhibitor could have a synergistic effect, potentially benefiting the most severe patient subgroups.
  • Biomarker-Driven Treatment: Future studies should aim to identify biomarkers that can predict which patients are most likely to respond to IgE-targeted therapy versus BTK inhibition, paving the way for personalized treatment approaches [3].

References

Fenebrutinib Efficacy and Safety Profile in Multiple Sclerosis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data for fenebrutinib from recent clinical trials.

Trial Name / Phase Patient Population Comparison Primary Endpoint Result Key Secondary & Other Findings Safety Profile
FENhance 2 (Phase III) [1] [2] Relapsing MS (RMS) vs. Teriflunomide Significantly reduced Annualized Relapse Rate (ARR) [1] [2] Data to be presented at upcoming medical meetings [1] [2] Liver safety consistent with previous studies; no new safety signals [1] [2]
FENtrepid (Phase III) [1] [2] Primary Progressive MS (PPMS) vs. Ocrelizumab (OCREVUS) Met primary endpoint; non-inferior in slowing disability progression (cCDP12) [1] [2] Numerical benefit vs. ocrelizumab from Week 24, sustained throughout trial [1] [2] Liver safety consistent with previous studies; no new safety signals [1] [2]
FENopta (Phase II) [3] Relapsing MS (RMS) vs. Placebo Significant reduction in new gadolinium-enhancing (Gd+) T1 lesions at Week 12 (80% reduction) [3] Significant reduction in new/enlarging T2 lesions [3] Well-tolerated; no serious adverse events or deaths related to treatment [3]

Mechanistic Insights and Experimental Protocols

This compound's efficacy in MS is linked to its unique ability to target both peripheral and central nervous system (CNS) inflammation.

Dual Mechanism of Action

This compound is an oral, reversible, and non-covalent BTK inhibitor [1] [3]. Its key differentiating feature is its ability to cross the blood-brain barrier [1] [4]. This allows for a dual mechanism:

  • Peripheral Action: In the periphery, it inhibits BTK in B cells, helping to control the acute inflammation that causes relapses [1] [2].
  • Central Action: Within the CNS, it targets BTK in resident immune cells called microglia [1] [4]. This action is thought to address the chronic, compartmentalized inflammation that drives long-term disability progression [1] [5].

G This compound This compound B_Cell B Cell (Periphery) This compound->B_Cell Inhibits BTK Microglia Microglia (Central Nervous System) This compound->Microglia Inhibits BTK (Crosses BBB) Relapses Relapses B_Cell->Relapses Reduces acute inflammation Disability Disability Microglia->Disability Reduces chronic inflammation

Key Experimental Methodology

The foundational science for its effect on microglia comes from a 2024 study investigating this compound in human microglia and complex human brain cell systems [4].

  • Objective: To characterize the pharmacological and functional properties of this compound in human microglia and identify which inflammatory pathways it modulates [4].
  • Cell Models: Used human induced pluripotent stem cell (iPSC)-derived microglia, brain tricultures (containing neurons, astrocytes, and microglia), and immunocompetent human brain organoids (IMHBOs) [4].
  • Intervention: Systems were exposed to this compound and then challenged with specific immune activators.
  • Key Assessments:
    • FcγR Pathway: Measurement of cytokine/chemokine release, microglial clustering, and neurite damage.
    • Other Pathways: Evaluation of Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling, and myelin phagocytosis.
    • Gene Expression: RNA analysis to identify affected pathways (e.g., inflammation, matrix metalloproteinase production) [4].
  • Finding: this compound specifically blocked the deleterious effects of microglial Fc gamma receptor (FcγR) activation, but had no significant impact on TLR4 and NLRP3 signaling or myelin phagocytosis [4]. This suggests a targeted mechanism for mitigating neuroinflammation in MS.

Future Research and Comparative Landscape

The data for this compound in MS is very recent. The full results from the Phase III trials (FENhance 1 & 2 and FENtrepid) will be presented at upcoming medical meetings and will be submitted to regulatory authorities after the readout of the FENhance 1 trial, expected in the first half of 2026 [1] [2].

Direct comparisons with other BTK inhibitors in development for MS (e.g., evobrutinib, tolebrutinib) are not yet available in the public domain. Notably, some other covalent BTK inhibitors have recently reported negative Phase III results in relapsing MS, highlighting the potential differentiation of this compound's non-covalent, reversible mechanism [3].

References

Fenebrutinib brain volume preservation effects

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Efficacy Data Overview

Trial / Phase Key Efficacy Data Relevance to Neuroprotection

| FENopta (Phase II) & Open-Label Extension [1] [2] [3] | - NfL reduction: Decreased to healthy donor range in the first year and was maintained.

  • Lesion suppression: Zero new T1-Gd+ lesions at 96 weeks.
  • Disability: No confirmed disability progression (CDP) at 96 weeks.
  • Relapse rate: Annualized Relapse Rate (ARR) of 0.06. | NfL is a direct biomarker of neuroaxonal injury. Its reduction is a strong indicator of neuroprotection. The absence of new inflammatory lesions and disability progression also supports the prevention of tissue damage. | | FENhance 2 (Phase III) [4] [5] [6] | - Relapse reduction: Significantly reduced ARR compared to teriflunomide. | By controlling relapses and acute inflammation, this compound reduces a major driver of CNS damage. | | FENtrepid (Phase III) [4] [5] [6] | - Disability progression: Slowed composite confirmed disability progression (cCDP) at a rate non-inferior to ocrelizumab in PPMS. | Slowing disability progression in PPMS, a form of MS with significant neurodegeneration, directly indicates an effect on the underlying pathological damage, including brain volume loss. |

Experimental Protocols from Key Studies

To evaluate the evidence for brain volume preservation, it is important to understand the methodologies used in the key trials.

  • Study Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled 12-week trial, followed by an Open-Label Extension (OLE) study where all participants received this compound for up to 192 weeks [7].
  • Patient Population: 109 adults (aged 18-55) with relapsing multiple sclerosis (RMS) [1] [7].
  • Key Biomarker Assessment:
    • Neurofilament Light Chain (NfL): Concentrations of NfL, a blood-based biomarker of neuroaxonal damage, were measured in serum samples [3].
    • MRI Lesion Activity: The number of new T1 gadolinium-enhancing (T1-Gd+) lesions (indicating active inflammation with blood-brain barrier breakdown) and new/enlarging T2 lesions (indicating chronic disease burden) were assessed via MRI scans of the brain at weeks 4, 8, and 12 in the core study, and at 96 weeks in the OLE [1] [7].
    • Disability Progression: Assessed using the Expanded Disability Status Scale (EDSS), with progression defined as a confirmed increase in score sustained for at least 12 weeks [1].

Mechanism of Action: Targeting Compartmentalized Inflammation

This compound's potential for brain volume preservation is rooted in its unique pharmacology and dual mechanism of action, which targets drivers of neurodegeneration both outside and inside the brain.

G cluster_peripheral Peripheral Action (Outside CNS) cluster_central Central Action (Inside CNS) This compound This compound B_Cells B Cells This compound->B_Cells Microglia Microglia This compound->Microglia Crosses Blood-Brain Barrier Relapse_Biology Controls Relapse Biology B_Cells->Relapse_Biology FcγR Fcγ Receptor (FcγR) Microglia->FcγR Compartmentalized_Inflam Inhibits Compartmentalized Inflammation FcγR->Compartmentalized_Inflam Neuroprotection Potential for Neuroprotection & Brain Volume Preservation Compartmentalized_Inflam->Neuroprotection

The diagram above illustrates the key pathways, and the points below provide further detail:

  • Dual Inhibition: this compound is an oral, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It inhibits both B-cells and myeloid cells, including CNS-resident microglia [4] [1].
  • Blood-Brain Barrier Penetration: As a small molecule, this compound crosses the blood-brain barrier, allowing it to target compartmentalized inflammation within the central nervous system (CNS) [8] [7]. This chronic inflammation, driven by activated microglia, is a key driver of neurodegeneration and disease progression independent of relapses.
  • Targeting Microglial Signaling: Preclinical studies on human microglia show that this compound specifically blocks detrimental microglial activity induced by Fc gamma receptor (FcγR) activation. This pathway is implicated in MS lesions and can lead to the release of inflammatory cytokines and neurite damage. Notably, this compound did not significantly impact beneficial pathways like myelin phagocytosis, suggesting a targeted approach [9] [10].

Summary

  • Compelling Indirect Evidence: The significant reduction in serum NfL to healthy levels is a robust, quantitative biomarker indicating reduced neuroaxonal injury.
  • Impact on Disability: The slowing of confirmed disability progression in both relapsing and primary progressive MS is a key clinical outcome that correlates with the prevention of tissue damage.
  • Unique Mechanism: Its ability to penetrate the CNS and directly dampen chronic microglial-mediated inflammation addresses a key driver of brain volume loss that is not effectively targeted by non-penetrant therapies.

References

Fenebrutinib selectivity kinase profiling comparison

Author: Smolecule Technical Support Team. Date: February 2026

Fenebrutinib Kinase Selectivity & Properties

Property Description Supporting Data / Context
BTK Selectivity 130 times more selective for BTK vs. other kinases [1] [2] [3]. Preclinical data indicating high specificity, potentially limiting off-target effects [4] [5].
Binding Mode Non-covalent and reversible [1] [4] [2]. Unlike covalent inhibitors (e.g., ibrutinib); allows it to bind orthogonally in a unique pocket [4].
CNS Penetration Brain-penetrant / crosses the blood-brain barrier [1] [6] [5]. Allows the drug to target chronic inflammation inside the central nervous system (CNS).
Cellular Targeting Dual inhibitor of both B-cell and microglia activation [1] [2] [5]. Targets acute inflammation (B-cells) and chronic CNS damage (microglia).

To help illustrate its unique mechanism, particularly its action within the central nervous system, the following diagram shows the signaling pathways this compound modulates in human microglia.

This compound Mechanism in Human Microglia

G cluster_0 This compound-Targeted Pathway cluster_1 Pathways Not Significantly Impacted FcR FcγR Activation BTK1 BTK FcR->BTK1 Microglia1 Detrimental Microglial Activity BTK1->Microglia1 Outcome1 Cytokine/Chemokine Release Microglial Clustering Neurite Damage Microglia1->Outcome1 TLR4 TLR4 Signaling NLRP3 NLRP3 Inflammasome MyelinPhag Myelin Phagocytosis Fene This compound Fene->BTK1 Inhibits Fene->TLR4 No Significant Impact Fene->NLRP3 No Significant Impact Fene->MyelinPhag No Significant Impact

This diagram is based on a 2024 study in the Journal of Neuroinflammation, which provides specific experimental evidence on this compound's effect on human microglial signaling pathways [6].

Experimental Evidence & Clinical Relevance

The distinct selectivity and binding profile of this compound is supported by several experimental findings and is reflected in its clinical performance:

  • Functional Selectivity in Whole Blood Assays: this compound demonstrated potent inhibition of B-cell and myeloid (innate immune) cell activation in human whole blood assays, with reported half-maximal inhibitory concentrations (IC₅₀) of 31 nM and 8 nM, respectively [4].
  • Target Engagement in the CNS: A Phase II clinical trial (FENopta) included an optional sub-study that confirmed this compound is CNS-penetrant. Analysis of cerebrospinal fluid (CSF) showed the presence of this compound and a reduction in a key biomarker of nerve cell damage (neurofilament light chain - NfL), providing direct evidence of target engagement within the central nervous system [5] [3].
  • Clinical Correlation: The dual mechanism of action is hypothesized to contribute to the positive clinical outcomes observed in Phase III trials, where this compound significantly reduced relapses in relapsing MS and slowed disability progression in primary progressive MS (PPMS) to a degree that was at least as effective as the active comparator, ocrelizumab [1] [2].

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

664.34855191 Da

Monoisotopic Mass

664.34855191 Da

Heavy Atom Count

49

Appearance

Solid powder

UNII

E9L2885WUL

Drug Indication

Treatment of multiple sclerosis

Wikipedia

Fenebrutinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1. J Pharmacol Exp Ther. 2017 Jan;360(1):226-238. Epub 2016 Nov 7.
Bruton/'s Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic
Toxicity in Rats.
Erickson RI(1), Schutt LK(2), Tarrant JM(1), McDowell M(1), Liu L(1), Johnson
AR(1), Lewin-Koh SC(1), Hedehus M(1), Ross J(1), Carano RA(1), Staflin K(1),
Zhong F(1), Crawford JJ(1), Zhong S(1), Reif K(1), Katewa A(1), Wong H(1), Young
WB(1), Dambach DM(1), Misner DL(1).
Author information:
(1)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080.
(2)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
Inc., 1 DNA Way, MS59, South San Francisco, CA 94080 schutt.leah@gene.com.
Bruton/'s tyrosine kinase (BTK) is a member of the Tec family of cytoplasmic
tyrosine kinases involved in B-cell and myeloid cell signaling. Small molecule
inhibitors of BTK are being investigated for treatment of several hematologic
cancers and autoimmune diseases. GDC-0853
((S)-2-(3/'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl
)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4/'-bipyridin]-2/'-yl)-7,7-dimethyl-3,4,7
,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one) is a selective
and reversible oral small-molecule BTK inhibitor in development for the treatment
of rheumatoid arthritis and systemic lupus erythematosus. In Sprague-Dawley (SD)
rats, administration of GDC-0853 and other structurally diverse BTK inhibitors
for 7 days or longer caused pancreatic lesions consisting of multifocal
islet-centered hemorrhage, inflammation, fibrosis, and pigment-laden macrophages
with adjacent lobular exocrine acinar cell atrophy, degeneration, and
inflammation. Similar findings were not observed in mice or dogs at much higher
exposures. Hemorrhage in the peri-islet vasculature emerged between four and
seven daily doses of GDC-0853 and was histologically similar to spontaneously
occurring changes in aging SD rats. This suggests that GDC-0853 could exacerbate
a background finding in younger animals. Glucose homeostasis was dysregulated
following a glucose challenge; however, this occurred only after 28 days of
administration and was not directly associated with onset or severity of
pancreatic lesions. There were no changes in other common serum biomarkers
assessing endocrine and exocrine pancreatic function. Additionally, these lesions
were not readily detectable via Doppler ultrasound, computed tomography, or
magnetic resonance imaging. Our results indicate that pancreatic lesions in rats
are likely a class effect of BTK inhibitors, which may exacerbate an
islet-centered pathology that is unlikely to be relevant to humans.

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